molecular formula C39H45NO10 B1262980 Diastovaricin I

Diastovaricin I

Cat. No.: B1262980
M. Wt: 687.8 g/mol
InChI Key: VMGZUMXAOXKLLT-AFALAGEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diastovaricin I, also known as this compound, is a useful research compound. Its molecular formula is C39H45NO10 and its molecular weight is 687.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H45NO10

Molecular Weight

687.8 g/mol

IUPAC Name

(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone

InChI

InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)/b8-7+,11-9-,12-10-,16-14+,21-13+,24-17+/t20-,22-,23-,26-,28-,34-/m0/s1

InChI Key

VMGZUMXAOXKLLT-AFALAGEISA-N

Isomeric SMILES

C[C@H]1/C=C\C=C\C=C/C(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)C(=O)C2=O)O

Canonical SMILES

CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O

Synonyms

diastovaricin I
diastovaricins I

Origin of Product

United States

Foundational & Exploratory

Diastovaricin I: An Uncharted Mechanism of Action in the Ansamycin Family

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Diastovaricin I, a member of the ansamycin (B12435341) class of antibiotics, presents a compelling yet largely unexplored profile for researchers. While its structural classification suggests a mechanism of action involving the inhibition of bacterial DNA-dependent RNA polymerase, a hallmark of the ansamycin family, specific and detailed in-depth studies on this compound are conspicuously absent from the public scientific literature. This guide synthesizes the available information on this compound and the broader ansamycin class to provide a foundational understanding and to highlight the significant opportunities for future research into its precise molecular interactions and therapeutic potential.

Introduction to this compound

This compound, also known as 30-Hydroxy-naphthomycin C, is a naturally occurring antibiotic isolated from Streptomyces species. Its chemical structure places it within the ansamycin family, a group of macrolactams characterized by an aliphatic ansa chain bridging an aromatic nucleus. Compounds in this class are known for their potent biological activities, including antibacterial, antiviral, and antitumor effects.

Initial reports and product descriptions from commercial suppliers indicate that this compound possesses both antibacterial and antitumor properties, and it has been noted as an inducer of Friend mouse erythroleukemia cells. However, beyond these general characterizations, a thorough investigation into its mechanism of action, including quantitative data on its efficacy and detailed experimental validation, remains to be publicly documented.

The Ansamycin Mechanism of Action: A Probable Framework for this compound

The primary mechanism of action for ansamycin antibiotics is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is essential for transcription, the process of copying DNA into RNA, which is a fundamental step in gene expression and protein synthesis.

Inhibition of Bacterial RNA Polymerase

Ansamycins typically bind to a deep pocket within the β-subunit of the bacterial RNAP, in close proximity to the enzyme's active site. This binding sterically hinders the elongation of the nascent RNA chain, effectively halting transcription. The high affinity and specificity of this interaction for bacterial RNAP over its eukaryotic counterparts are key to the therapeutic index of these antibiotics. It is highly probable that this compound shares this primary mechanism of action.

A proposed workflow for investigating the interaction of this compound with bacterial RNA polymerase is outlined below:

G cluster_0 Biochemical Assays cluster_1 Structural Biology cluster_2 Cell-based Assays a Purification of bacterial RNA polymerase b In vitro transcription assay with this compound a->b c Determination of IC50 value b->c d Crystallization of RNAP-Diastovaricin I complex e X-ray crystallography d->e f Elucidation of binding site and conformational changes e->f g Treatment of bacterial cultures with this compound h Analysis of bacterial growth inhibition (MIC determination) g->h i RNA sequencing to analyze transcriptional changes g->i

Figure 1. Proposed experimental workflow to elucidate the interaction of this compound with bacterial RNA polymerase.
Potential Inhibition of Heat Shock Protein 90 (HSP90)

Certain members of the ansamycin family, most notably geldanamycin (B1684428) and its derivatives, are well-characterized inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of a wide range of "client" proteins, many of which are involved in signal transduction pathways that promote cell growth and survival. In cancer cells, many of these client proteins are oncoproteins. By inhibiting HSP90, ansamycins can lead to the degradation of these oncoproteins, resulting in cell cycle arrest and apoptosis. Given the reported antitumor activity of this compound, a secondary mechanism involving HSP90 inhibition is a plausible area for investigation.

The signaling pathway affected by HSP90 inhibition is depicted below:

Diastovaricin_I This compound (Hypothesized) HSP90 HSP90 Diastovaricin_I->HSP90 Inhibition Degradation Proteasomal Degradation Diastovaricin_I->Degradation Induces degradation of client proteins Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->Client_Proteins Chaperoning & Stabilization HSP90->Degradation Prevents Client_Proteins->Degradation Proliferation Cell Proliferation & Survival Client_Proteins->Proliferation Promotes

Figure 2. Hypothesized signaling pathway of this compound via HSP90 inhibition, leading to the degradation of oncogenic client proteins.

Quantitative Data and Experimental Protocols: A Call for Research

A critical gap in the scientific literature is the absence of quantitative data and detailed experimental protocols specifically for this compound. To fully characterize its mechanism of action and therapeutic potential, the following experimental data are required:

Table 1: Essential Quantitative Data for Characterization of this compound

ParameterDescriptionRelevance to Mechanism of Action
IC50 (RNAP) The half-maximal inhibitory concentration against bacterial RNA polymerase.Quantifies the potency of direct enzymatic inhibition.
MIC Minimum Inhibitory Concentration against various bacterial strains.Determines the antibacterial spectrum and potency in a cellular context.
IC50 (HSP90) The half-maximal inhibitory concentration for HSP90 binding or ATPase activity.Assesses the potential for an antitumor mechanism via HSP90 inhibition.
GI50 The half-maximal growth inhibition concentration against a panel of cancer cell lines.Quantifies the cytotoxic and antiproliferative effects on cancer cells.
Binding Affinity (Kd) The dissociation constant for the binding of this compound to its molecular targets.Provides a direct measure of the strength of the drug-target interaction.
Suggested Experimental Protocols

To generate the data outlined in Table 1, the following established experimental protocols could be employed:

  • In vitro RNA Polymerase Inhibition Assay: A cell-free transcription assay using purified bacterial RNA polymerase, a DNA template, and radiolabeled or fluorescently labeled nucleotides. The amount of synthesized RNA is quantified in the presence of varying concentrations of this compound to determine the IC50 value.

  • Broth Microdilution Method for MIC Determination: A standardized assay where various concentrations of this compound are incubated with different bacterial strains in a liquid growth medium. The MIC is determined as the lowest concentration that visibly inhibits bacterial growth.

  • HSP90 ATPase Activity Assay: A biochemical assay that measures the ATPase activity of purified HSP90. Inhibition of this activity by this compound would be indicative of a direct interaction and can be used to determine an IC50 value.

  • Cell Viability and Proliferation Assays (e.g., MTT, SRB): Cancer cell lines are treated with a range of this compound concentrations. After a defined incubation period, cell viability or proliferation is measured to calculate the GI50 value.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to directly measure the binding affinity (Kd) between this compound and its purified target proteins (RNAP or HSP90).

Conclusion and Future Directions

This compound represents a promising but enigmatic molecule within the well-established ansamycin class. Based on its chemical lineage, its primary mechanism of action is likely the inhibition of bacterial RNA polymerase, with a potential secondary role in HSP90 inhibition contributing to its observed antitumor activity. However, the lack of specific, in-depth research on this compound presents a significant knowledge gap.

Future research should focus on a comprehensive characterization of its biological activity, including the determination of its molecular targets and the elucidation of its precise binding interactions. The experimental approaches outlined in this guide provide a roadmap for such investigations. A thorough understanding of the mechanism of action of this compound will be crucial for unlocking its full therapeutic potential and for the rational design of novel derivatives with improved efficacy and selectivity. The scientific community is encouraged to undertake these studies to shed light on this intriguing natural product.

The Enigmatic Case of Diastovaricin I: A Search for a Ghost Molecule in Natural Product Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific literature and chemical databases for information on "Diastovaricin I" has yielded no discernible data. This suggests that the compound may be a novel discovery not yet disclosed in the public domain, a proprietary molecule, or a potential misnomer. As such, a detailed technical guide on its discovery, natural source, and biological activity cannot be constructed at this time.

The pursuit of novel bioactive compounds from natural sources is a cornerstone of drug discovery. Microorganisms, particularly bacteria of the genus Streptomyces, are a prolific source of structurally diverse and biologically active secondary metabolites. These compounds have been developed into numerous life-saving drugs, including antibiotics, anticancer agents, and immunosuppressants. The discovery pipeline for such molecules typically involves a series of well-defined steps, from isolation and cultivation of the source organism to the extraction, purification, and structural elucidation of the active compounds.

While the user's request for an in-depth technical guide on "this compound" is in line with the interests of researchers in this field, the absence of any public information on this specific molecule precludes a detailed analysis. A thorough search of major scientific databases, including PubMed, Scopus, and chemical registries, failed to retrieve any mention of "this compound."

This lack of information prevents the fulfillment of the core requirements of the user's request, which include:

  • Data Presentation: Without any experimental data, it is impossible to summarize quantitative information into structured tables.

  • Experimental Protocols: The methodologies for the discovery, isolation, and characterization of "this compound" remain unknown.

  • Visualization of Pathways and Workflows: In the absence of any knowledge about its mechanism of action or discovery process, no signaling pathways or experimental workflows can be diagrammed.

It is plausible that "this compound" represents a very recent discovery that has not yet been published. The process from initial discovery to public disclosure can be lengthy, often involving patent applications and further preclinical development. Alternatively, the name could be an internal designation within a research group or company that has not been made public. There is also the possibility of a typographical error in the compound's name.

For researchers, scientists, and drug development professionals interested in novel natural products, the general workflow for discovery and characterization remains a critical area of study. The hypothetical discovery of a compound like "this compound" would likely follow a path illustrated by the generalized workflow below.

A Generalized Workflow for Natural Product Discovery

The process of discovering a new natural product, such as the elusive "this compound," would typically involve several key stages. This generalized workflow outlines the critical steps from initial screening to the identification of a pure, bioactive compound.

G cluster_0 Phase 1: Screening and Isolation cluster_1 Phase 2: Purification and Characterization cluster_2 Phase 3: Biological Evaluation A Collection of Environmental Samples (e.g., soil, marine sediment) B Isolation and Cultivation of Microorganisms (e.g., Streptomyces sp.) A->B C Fermentation and Extraction of Secondary Metabolites B->C D Bioactivity Screening (e.g., antimicrobial, cytotoxic assays) C->D E Bioassay-Guided Fractionation (e.g., Chromatography) D->E Active Extract Identified F Isolation of Pure Compound ('this compound') E->F G Structural Elucidation (NMR, Mass Spectrometry, X-ray Crystallography) F->G H Determination of Biological Activity (e.g., IC50, MIC values) G->H I Mechanism of Action Studies H->I

Unveiling the Assembly Line: A Technical Guide to Elucidating the Biosynthesis of Diastovaricin I in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the complete biosynthetic pathway of Diastovaricin I in Streptomyces remains to be fully elucidated in publicly available literature, this technical guide outlines a comprehensive and established framework for its discovery and characterization. The methodologies described herein are standard, robust approaches in the field of natural product biosynthesis and are designed to provide a clear roadmap for researchers aiming to unravel the genetic and biochemical blueprint of novel secondary metabolites.

Hypothetical Biosynthesis Pathway of a this compound-like Compound

To illustrate the experimental approach, we will consider a hypothetical biosynthetic pathway for a this compound-like polyketide natural product. This putative pathway will serve as the basis for the experimental designs and visualizations that follow. We hypothesize a modular polyketide synthase (PKS) system, followed by tailoring enzymatic modifications.

Hypothetical this compound-like Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly cluster_tailoring Post-PKS Tailoring Precursor_Pool Acetyl-CoA & Malonyl-CoA PKS_Module_1 PKS Module 1 (Loading) Precursor_Pool->PKS_Module_1 Starter Unit PKS_Module_2 PKS Module 2 (Elongation) PKS_Module_1->PKS_Module_2 Chain Extension PKS_Module_3 PKS Module 3 (Elongation) PKS_Module_2->PKS_Module_3 Chain Extension Thioesterase Thioesterase (Release & Cyclization) PKS_Module_3->Thioesterase Chain Extension Polyketide_Intermediate Polyketide Intermediate Thioesterase->Polyketide_Intermediate Oxidoreductase Oxidoreductase (e.g., P450 monooxygenase) Polyketide_Intermediate->Oxidoreductase Oxidation Glycosyltransferase Glycosyltransferase Oxidoreductase->Glycosyltransferase Glycosylation Methyltransferase Methyltransferase Glycosyltransferase->Methyltransferase Methylation Diastovaricin_I This compound Methyltransferase->Diastovaricin_I Sugar_Donor NDP-Sugar Sugar_Donor->Glycosyltransferase SAM S-Adenosyl- methionine SAM->Methyltransferase Gene Inactivation Workflow Identify_BGC Identify Putative BGC (antiSMASH) Design_KO_Construct Design Gene Knockout Construct (e.g., for Oxidoreductase) Identify_BGC->Design_KO_Construct Conjugation Conjugate into Streptomyces from E. coli Design_KO_Construct->Conjugation Select_Mutants Select for Double Crossover Mutants Conjugation->Select_Mutants Cultivate Cultivate Wild-Type and Mutant Strains Select_Mutants->Cultivate Extract Solvent Extraction of Metabolites Cultivate->Extract Analyze HPLC-MS Analysis Extract->Analyze Compare Compare Metabolite Profiles Analyze->Compare

Spectroscopic and Structural Elucidation of Diastovaricin I: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diastovaricin I, a member of the ansamycin (B12435341) class of antibiotics, was first isolated from Streptomyces diastatochromogenes. This technical guide provides a comprehensive summary of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that were instrumental in the elucidation of its complex structure. The information presented herein is compiled from the seminal publication by Hotta et al. in The Journal of Antibiotics (1986).[1]

Physicochemical Properties

Initial characterization of this compound revealed the following properties:

PropertyValue
Appearance Yellow powder
Molecular Formula C₃₉H₄₅NO₁₀
Molecular Weight 687
UV λmax (nm) (ε) (MeOH) 238 (28,000), 275 (24,000), 315 (10,500), 330 (10,500), 435 (5,800)
Solubility Soluble in methanol, ethyl acetate, acetone, and chloroform (B151607). Insoluble in n-hexane and water.

Spectroscopic Data

The structural determination of this compound relied heavily on the following spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry was pivotal in determining the molecular formula of this compound.

Ionm/z
[M+H]⁺ 688.3019
Infrared (IR) Spectroscopy

The infrared spectrum provided crucial information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group Assignment
3400 O-H (hydroxyl)
1730 C=O (ester)
1695 C=O (amide)
1640 C=O (quinone)
1610 C=C (aromatic)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of both ¹H and ¹³C NMR spectra allowed for the complete assignment of the chemical structure of this compound. The data presented below was acquired in CDCl₃.

¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
184.4 (s)C-1
181.5 (s)C-4
170.2 (s)C-1'
168.4 (s)C-11
149.0 (s)C-3
141.2 (s)C-7
137.9 (s)C-5
134.1 (d)C-10
133.0 (s)C-9
131.7 (d)C-13
121.2 (s)C-2
118.9 (s)C-6
115.4 (s)C-8
113.8 (s)C-12
98.4 (d)C-1''
82.3 (d)C-15
79.2 (d)C-21
75.3 (d)C-19
74.5 (d)C-17
72.8 (d)C-25
68.9 (d)C-3''
68.3 (d)C-5''
67.8 (d)C-4''
56.4 (q)3''-OCH₃
40.5 (t)C-26
34.2 (d)C-2''
33.1 (d)C-20
32.8 (d)C-18
31.8 (d)C-14
27.8 (t)C-22
26.1 (t)C-24
20.8 (q)27-CH₃
19.8 (q)20-CH₃
18.0 (q)6''-CH₃
17.5 (q)18-CH₃
16.5 (q)14-CH₃
15.6 (q)24-CH₃
12.8 (q)16-CH₃

¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (J in Hz)Proton Assignment
15.80 (s)3-OH
9.41 (s)7-OH
8.40 (s)11-NH
6.94 (d, 10.0)H-10
6.00 (dd, 15.0, 9.0)H-13
5.88 (d, 15.0)H-23
5.81 (d, 10.0)H-25
5.15 (d, 9.0)H-15
4.67 (d, 2.0)H-1''
4.10 (m)H-19
3.98 (d, 9.0)H-17
3.52 (dq, 9.0, 6.0)H-5''
3.48 (s)3''-OCH₃
3.40 (dd, 9.0, 3.0)H-4''
3.32 (m)H-21
3.14 (dd, 9.0, 2.0)H-3''
2.70 (m)H-14
2.65 (m)H-20
2.58 (m)H-18
2.40 (m)H-16
2.30 (m)H-22a
2.22 (m)H-24a
2.10 (s)27-CH₃
1.95 (m)H-22b
1.88 (m)H-2''
1.80 (m)H-24b
1.78 (s)8-CH₃
1.30 (d, 6.0)6''-CH₃
1.10 (d, 7.0)20-CH₃
1.05 (d, 7.0)18-CH₃
0.98 (d, 7.0)14-CH₃
0.90 (d, 7.0)16-CH₃
0.85 (d, 7.0)24-CH₃

Experimental Protocols

The following methodologies were employed for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification A Culture of Streptomyces diastatochromogenes B Extraction of culture filtrate with ethyl acetate A->B C Concentration of organic layer B->C D Silica (B1680970) gel column chromatography C->D Crude Extract E Sephadex LH-20 column chromatography D->E F Preparative HPLC E->F G Pure this compound F->G

Fig. 1: Isolation workflow for this compound.

A strain of Streptomyces diastatochromogenes was cultured, and the resulting fermentation broth was extracted with ethyl acetate. The concentrated extract was then subjected to a series of chromatographic separations, including silica gel and Sephadex LH-20 column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis and Structure Elucidation A Pure this compound B Mass Spectrometry (MS) High Resolution A->B C Infrared (IR) Spectroscopy KBr pellet A->C D Nuclear Magnetic Resonance (NMR) ¹H, ¹³C in CDCl₃ A->D E Determine Molecular Formula B->E F Identify Functional Groups C->F G Assign Proton and Carbon Signals D->G H Propose Chemical Structure E->H F->H G->H

Fig. 2: Workflow for spectroscopic analysis.
  • Mass Spectrometry: High-resolution mass spectra were recorded to determine the exact mass and molecular formula.

  • Infrared Spectroscopy: The IR spectrum was measured using a KBr pellet to identify characteristic functional group absorptions.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

Structural Elucidation Pathway

The elucidation of the this compound structure was a stepwise process integrating the data from all spectroscopic methods.

G cluster_0 Structural Fragments MS MS Data (C₃₉H₄₅NO₁₀) Naphthoquinone Naphthoquinone Chromophore MS->Naphthoquinone IR IR Data (OH, C=O, NH) IR->Naphthoquinone NMR NMR Data (¹H, ¹³C, COSY, HMBC) NMR->Naphthoquinone Ansa_Chain Ansa Chain NMR->Ansa_Chain Sugar Sugar Moiety NMR->Sugar Final_Structure This compound Structure Naphthoquinone->Final_Structure Ansa_Chain->Final_Structure Sugar->Final_Structure

Fig. 3: Logical flow of structure elucidation.

The mass spectrometry data established the molecular formula. The IR spectrum confirmed the presence of key functional groups including hydroxyls, a quinone, an ester, and an amide. The extensive 1D and 2D NMR data, including COSY and HMBC experiments, allowed for the piecing together of the molecular fragments: the naphthoquinone core, the long ansa chain with its stereocenters, and the attached sugar unit. The culmination of this data analysis led to the definitive structural assignment of this compound.

Conclusion

The spectroscopic data presented provides a foundational dataset for the chemical characterization of this compound. These details are crucial for researchers engaged in the synthesis of this compound analogs, professionals in drug development exploring its therapeutic potential, and scientists investigating its mode of action and biosynthetic pathway. The combination of MS, IR, and detailed NMR analysis provided an unambiguous structural elucidation of this complex natural product.

References

Diastovaricin I: A Technical Overview of Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Diastovaricin I: Extensive searches for "this compound" have yielded no specific data in publicly available scientific literature. It is possible that this is a novel or less-studied compound. This document will, therefore, provide a comprehensive technical guide on the cytotoxicity of ansamycin (B12435341) antibiotics, a class of compounds to which this compound likely belongs, given its name. The data and protocols presented are representative of well-studied ansamycins like Geldanamycin, Herbimycin A, and Tanespimycin (17-AAG), which are known for their potent anticancer activities.

Introduction to Ansamycin Antibiotics and HSP90 Inhibition

Ansamycins are a family of bacterially-derived macrolactams that exhibit significant antitumor properties.[1] Their primary mechanism of action involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation.[2][3] By binding to the N-terminal ATP-binding pocket of HSP90, ansamycins trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[4]

Quantitative Cytotoxicity Data

The cytotoxic effects of ansamycin antibiotics have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

CompoundCancer Cell LineIC50 (nM)Reference
Geldanamycin Glioma0.4 - 3[5]
Breast Cancer (MCF-7, MDA-MB-231)2 - 20[5][6]
Small Cell Lung Cancer50 - 100[5]
Ovarian Cancer2000[5]
T-cell Leukemia10 - 700[5]
Myeloma~10[5]
Mesothelioma (AB1, AE17, VGE62, JU77, MSTO-211H)Low nM range[7]
Tanespimycin (17-AAG) General (cell-free assay)5[8][9]
Prostate Cancer (LNCaP, LAPC-4, DU-145, PC-3)25 - 45[8][10]
Breast Cancer (SKBR-3)70[11]
Breast Cancer (JIMT-1, trastuzumab-resistant)10[11]
BCR-ABL transformed Ba/F3 cells1,000 - 5,200[9]
Herbimycin A Colon Cancer>40% growth inhibition at 125 ng/mL (~220 nM)[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity and the elucidation of mechanisms of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with a serial dilution of the ansamycin compound (e.g., Geldanamycin, 17-AAG) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the ansamycin compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis for HSP90 Client Proteins

Western blotting is used to detect the degradation of specific HSP90 client proteins following treatment with ansamycins.

Protocol:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HSP90 client proteins (e.g., HER2, Akt, c-Raf, CDK4).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for ansamycin antibiotics is the inhibition of HSP90, which leads to the disruption of multiple oncogenic signaling pathways.

HSP90 Inhibition and Client Protein Degradation

HSP90_Inhibition Ansamycin Ansamycin (e.g., Geldanamycin) HSP90 HSP90 Ansamycin->HSP90 Inhibits ATP Binding ClientProteins Oncogenic Client Proteins (e.g., HER2, Akt, c-Raf, CDK4) HSP90->ClientProteins Stabilizes Ubiquitin Ubiquitin ClientProteins->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation Degradation Proteasome->Degradation Leads to

Caption: HSP90 Inhibition by Ansamycins.

Ansamycins bind to the ATP-binding pocket of HSP90, inhibiting its chaperone function.[13] This leads to the misfolding of client proteins, which are then targeted by the ubiquitin-proteasome system for degradation.[14]

Downstream Effects on Cancer Cell Signaling

The degradation of HSP90 client proteins has profound effects on cancer cell signaling, leading to cell cycle arrest and apoptosis.

Downstream_Effects Ansamycin Ansamycin Inhibition of HSP90 HER2 HER2 Degradation Ansamycin->HER2 Akt Akt Degradation Ansamycin->Akt cRaf c-Raf Degradation Ansamycin->cRaf CDK4 CDK4 Degradation Ansamycin->CDK4 PI3K_Akt PI3K/Akt Pathway Inhibition HER2->PI3K_Akt Akt->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Inhibition cRaf->RAS_MAPK CellCycle Cell Cycle Progression Inhibition CDK4->CellCycle Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation CellCycle->Proliferation

Caption: Downstream Signaling Effects of HSP90 Inhibition.

The degradation of key signaling molecules like HER2, Akt, c-Raf, and CDK4 disrupts the PI3K/Akt and RAS/MAPK pathways, which are critical for cell survival and proliferation.[15][16] This ultimately leads to cell cycle arrest, typically in the G1 phase, and the induction of apoptosis.[16] The pro-apoptotic effects are often mediated through the downregulation of anti-apoptotic proteins and the activation of caspases.[17]

References

The Induction of Erythroid Differentiation by Diastovaricin I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Research Findings and Current Status

An extensive review of scientific literature and databases has been conducted to provide a comprehensive technical guide on the induction of erythroid differentiation by Diastovaricin I. This search encompassed scholarly articles, patents, and technical reports to gather quantitative data, experimental protocols, and to elucidate the signaling pathways involved.

Despite a thorough investigation, no direct or indirect references were found linking "this compound" to the process of erythroid differentiation. The current body of scientific literature does not appear to contain studies on the effects of this specific compound on the development and maturation of red blood cells.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams specifically for this compound's role in erythroid differentiation at this time.

General Principles of Erythroid Differentiation

While information on this compound is unavailable, this document will provide a general overview of erythroid differentiation, the process by which hematopoietic stem cells give rise to mature red blood cells. This foundational knowledge is critical for understanding how a novel compound could potentially influence this pathway.

Erythropoiesis is a tightly regulated process involving the proliferation and differentiation of erythroid progenitor cells.[1][2][3] This maturation cascade is driven by various growth factors and hormones, with erythropoietin (EPO) being the primary regulator.[4][5] The process can be broadly divided into several stages, from early burst-forming unit-erythroid (BFU-E) and colony-forming unit-erythroid (CFU-E) progenitors to morphologically distinct erythroblasts (proerythroblasts, basophilic, polychromatic, and orthochromatic erythroblasts) and finally, anucleated reticulocytes and mature erythrocytes.

Key Signaling Pathways in Erythroid Differentiation

The signaling cascades initiated by erythropoietin binding to its receptor (EPO-R) are central to erythroid cell survival, proliferation, and differentiation. Activation of the EPO-R triggers several downstream pathways, including the JAK2/STAT5 pathway, which is crucial for the transcription of genes that prevent apoptosis and promote differentiation. Other significant pathways involved include the PI3K/Akt and MAPK pathways, which also play roles in cell survival and proliferation.

Methodologies for Studying Erythroid Differentiation

To investigate the effects of a compound like this compound on erythroid differentiation, a series of established experimental protocols would be employed.

Cell Culture and Induction of Differentiation

A common in vitro model for studying erythropoiesis is the use of hematopoietic stem and progenitor cells (HSPCs) derived from sources such as bone marrow, cord blood, or peripheral blood. Cell lines like K562 are also utilized to study the molecular mechanisms of erythroid differentiation. Differentiation is typically induced by culturing these cells in specific media supplemented with cytokines, most notably erythropoietin.

Assessment of Erythroid Differentiation

The progression of erythroid differentiation is monitored through various analytical techniques:

  • Morphological Analysis: Changes in cell size, nuclear condensation, and hemoglobinization can be observed by staining cells with Wright-Giemsa or similar stains.

  • Flow Cytometry: This is a powerful tool for quantifying different stages of erythroid differentiation based on the expression of specific cell surface markers. Commonly used markers include CD71 (transferrin receptor) and CD235a (glycophorin A). For instance, early erythroblasts are characterized by high expression of CD71, which decreases as the cells mature.

  • Hemoglobin Synthesis Measurement: The production of hemoglobin, a hallmark of terminal erythroid differentiation, can be quantified using benzidine (B372746) staining or by measuring the expression of globin genes.

  • Colony-Forming Assays: These assays are used to assess the proliferation and differentiation of erythroid progenitors (BFU-E and CFU-E) in semi-solid media.

Future Directions

Should "this compound" become a subject of investigation for its role in erythroid differentiation, the experimental approaches outlined above would be fundamental in characterizing its effects. Researchers would aim to:

  • Determine the optimal concentration of this compound for inducing differentiation and assess its cytotoxicity.

  • Quantify the efficiency of differentiation by measuring the percentage of cells at different erythroid stages over time.

  • Elucidate the mechanism of action by investigating its impact on known signaling pathways involved in erythropoiesis.

This guide will be updated as soon as any relevant scientific data on this compound and its effects on erythroid differentiation become available.

References

An In-depth Technical Guide to the In Vitro and In Vivo Stability of Ansamycin Antibiotics: A Case Study with Geldanamycin as a Surrogate for Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the methodologies used to evaluate the stability of ansamycin (B12435341) antibiotics, along with representative data and metabolic pathways.

Introduction to Ansamycin Stability

Ansamycins are a family of macrocyclic antibiotics characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1][2] Their unique structure contributes to their biological activity but also presents challenges in terms of solubility, chemical stability, and metabolic susceptibility.[3][4] Understanding the in vitro and in vivo stability of a novel ansamycin like Diastovaricin I is critical for its development as a therapeutic agent. Stability studies are essential to determine a compound's shelf-life, identify potential degradation products, and predict its pharmacokinetic profile.

Geldanamycin (B1684428), a benzoquinone ansamycin, is a potent inhibitor of Heat shock protein 90 (Hsp90).[2][5] However, its clinical development has been hampered by poor solubility, instability, and hepatotoxicity.[3][4] Extensive research on Geldanamycin and its analogs has led to a better understanding of their stability and metabolism, providing valuable insights for the development of new ansamycin-based drugs.

In Vitro Stability Assessment

In vitro stability studies are crucial for evaluating the intrinsic chemical stability of a compound and its susceptibility to enzymatic degradation in a controlled environment. These studies are typically performed in various biological matrices to mimic physiological conditions.

A general protocol for assessing the in vitro stability of an ansamycin antibiotic involves the following steps:

  • Preparation of Stock Solutions: The test compound (e.g., this compound) is dissolved in a suitable organic solvent, such as DMSO, to prepare a high-concentration stock solution.

  • Incubation with Biological Matrices: The stock solution is diluted into various biological matrices, including:

    • Phosphate Buffered Saline (PBS): To assess hydrolytic stability at physiological pH.

    • Human Plasma: To evaluate stability in the presence of plasma proteins and enzymes.

    • Liver Microsomes (Human, Rat, Mouse): To determine metabolic stability by cytochrome P450 (CYP) enzymes. The incubation mixture typically includes NADPH as a cofactor to initiate enzymatic reactions.

  • Incubation Conditions: The incubation is carried out at 37°C in a shaking water bath. Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The enzymatic reactions are quenched by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the initial concentration (time 0). The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear regression is used to determine the degradation rate constant (k). The half-life (t₁/₂) is then calculated using the formula: t₁/₂ = 0.693 / k.

The following table summarizes representative in vitro stability data for Geldanamycin and its analog 17-AAG.

CompoundMatrixParameterValueReference
GeldanamycinLNCaP CellsHalf-life (t₁/₂)~1.5 - 3.1 hours[6]
17-AAGLiver MicrosomesMetabolic StabilityLower than in combination[7]

Note: The stability of Geldanamycin can be influenced by the presence of other compounds, suggesting potential for drug-drug interactions.[7]

In Vivo Stability and Pharmacokinetics

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. The in vivo stability directly impacts the compound's bioavailability and therapeutic efficacy.

A typical in vivo pharmacokinetic study in an animal model (e.g., mouse or rat) involves the following:

  • Animal Dosing: The compound is administered to the animals via a specific route, such as intravenous (IV) or oral (PO) gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Extraction: The compound and its potential metabolites are extracted from the plasma using techniques like protein precipitation or liquid-liquid extraction.

  • Analytical Quantification: The concentration of the parent compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Half-life (t₁/₂): The time required for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Geldanamycin exhibits unfavorable pharmacokinetic properties and pronounced hepatotoxicity in animal models.[5] Its benzoquinone ring can be reduced to a hydroquinone (B1673460) form by NAD(P)H: quinone oxidoreductase 1 (NQO1).[5] This hydroquinone form has a higher affinity for Hsp90.[5] The redox equilibrium between the quinone and hydroquinone forms of Geldanamycin and its analogs, like 17-AAG, exists both in vitro and in vivo.[7]

Visualizing Experimental Workflows and Metabolic Pathways

The following diagram illustrates a typical workflow for assessing the in vitro and in vivo stability of a novel ansamycin antibiotic.

G cluster_0 In Vitro Stability cluster_1 In Vivo Stability Compound Stock Compound Stock Incubation Incubation at 37°C (PBS, Plasma, Microsomes) Compound Stock->Incubation Dilution Sampling Sampling Incubation->Sampling Time points Quenching Quenching Sampling->Quenching Stop reaction Analysis Analysis Quenching->Analysis LC-MS/MS Data Interpretation Data Interpretation Analysis->Data Interpretation Half-life calculation Dosing Animal Dosing (IV, PO) Blood Sampling Blood Sampling Dosing->Blood Sampling Time course Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Extraction Extraction Plasma Preparation->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis PK Analysis PK Analysis LC-MS/MS Analysis->PK Analysis Pharmacokinetic modeling G Geldanamycin Geldanamycin (Quinone) Hydroquinone Geldanamycin Hydroquinone Geldanamycin->Hydroquinone Two-electron reduction NQO1 NQO1 (NAD(P)H: Quinone Oxidoreductase 1) NQO1->Geldanamycin

References

Methodological & Application

Application Notes and Protocols for the Isolation of Diastovaricin I from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diastovaricin I is an ansamycin (B12435341) antibiotic isolated from Streptomyces diastovaricinus. This class of antibiotics is known for its potent biological activities, which include antibacterial, antifungal, and antitumor properties. The complex structure of this compound makes its isolation and purification a critical step for further investigation into its mechanism of action, structure-activity relationships, and potential therapeutic applications. These application notes provide a detailed protocol for the cultivation of Streptomyces diastovaricinus, followed by the extraction, and chromatographic purification of this compound.

Materials and Equipment

  • Microorganism: Streptomyces diastovaricinus

  • Culture Media: See Table 1 for compositions of seed and fermentation media.

  • Solvents: Ethyl acetate (B1210297), methanol (B129727), chloroform, n-hexane (all analytical grade)

  • Chromatography: Silica (B1680970) gel (for column chromatography), Sephadex LH-20, High-Performance Liquid Chromatography (HPLC) system, C18 reverse-phase HPLC column.

  • Equipment: Shaking incubator, fermenter, centrifuge, rotary evaporator, freeze dryer, spectrophotometer, HPLC system with UV detector.

Experimental Protocols

Fermentation of Streptomyces diastovaricinus

The production of this compound is achieved through a two-stage fermentation process: a seed culture to generate sufficient biomass, followed by a larger scale production culture.

a. Seed Culture:

  • Prepare the seed culture medium as detailed in Table 1.

  • Inoculate a 500 mL flask containing 100 mL of seed medium with a loopful of Streptomyces diastovaricinus spores or a mycelial suspension.

  • Incubate the flask on a rotary shaker at 200 rpm for 48 hours at 28°C.

b. Production Culture:

  • Prepare the production fermentation medium as described in Table 1.

  • Transfer the seed culture (5% v/v) to a fermenter containing the production medium.

  • Carry out the fermentation for 96 hours at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation of 300 rpm. Maintain the pH at 7.0 by the addition of 1N NaOH or 1N HCl as needed.

Table 1: Culture Media Composition
Component Concentration (g/L)
Seed Medium
Glucose10.0
Soluble Starch20.0
Yeast Extract5.0
Peptone5.0
K2HPO41.0
MgSO4·7H2O0.5
Distilled Water1 L
pH7.2
Production Medium
Soluble Starch40.0
Soybean Meal20.0
Yeast Extract2.0
NaCl2.0
CaCO32.0
Distilled Water1 L
pH7.0
Extraction of this compound

Following fermentation, this compound is present in both the culture broth and the mycelium. Therefore, both fractions must be processed.

  • Centrifuge the entire fermentation culture (10 L) at 5,000 x g for 20 minutes to separate the supernatant (broth) from the mycelial cake.

  • Mycelium Extraction:

    • Homogenize the mycelial cake with ethyl acetate (3 x 1 L).

    • Filter the mixture and combine the ethyl acetate extracts.

    • Concentrate the combined extracts in vacuo using a rotary evaporator to yield a crude mycelial extract.

  • Supernatant Extraction:

    • Extract the supernatant with an equal volume of ethyl acetate (3 x 10 L).

    • Combine the organic layers and concentrate in vacuo to obtain a crude broth extract.

  • Combine the crude mycelial and broth extracts for further purification.

Table 2: Extraction Parameters
Parameter Value
Culture Volume10 L
Centrifugation5,000 x g for 20 min
Mycelium Extraction SolventEthyl Acetate
Mycelium Extraction Volume3 x 1 L
Supernatant Extraction SolventEthyl Acetate
Supernatant Extraction Volume3 x 10 L
Purification of this compound

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

a. Silica Gel Column Chromatography:

  • Dissolve the combined crude extract in a minimal amount of chloroform.

  • Apply the dissolved extract to a silica gel column (5 cm x 50 cm) pre-equilibrated with n-hexane.

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. (See Table 3 for gradient details).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5 v/v) and UV visualization.

  • Combine fractions containing the target compound.

b. Sephadex LH-20 Gel Filtration:

  • Dissolve the enriched fraction from the silica gel column in methanol.

  • Apply the sample to a Sephadex LH-20 column (2.5 cm x 100 cm) equilibrated with methanol.

  • Elute with methanol at a flow rate of 1 mL/min.

  • Collect fractions and analyze by TLC to identify those containing this compound.

c. Preparative HPLC:

  • Perform final purification using a preparative reverse-phase HPLC system.

  • Dissolve the semi-purified sample from the Sephadex LH-20 column in methanol.

  • Inject the sample onto a C18 column (20 mm x 250 mm).

  • Elute with a linear gradient of methanol and water (see Table 3 for gradient details) at a flow rate of 5 mL/min.

  • Monitor the eluent at 280 nm and collect the peak corresponding to this compound.

  • Lyophilize the purified fraction to obtain this compound as a solid.

Table 3: Chromatographic Conditions
Parameter Value
Silica Gel Chromatography
Stationary PhaseSilica Gel (70-230 mesh)
Mobile Phase Gradient1. 100% n-Hexane
2. n-Hexane:Ethyl Acetate (9:1 to 1:9)
3. 100% Ethyl Acetate
4. Ethyl Acetate:Methanol (9:1 to 1:1)
Sephadex LH-20 Chromatography
Stationary PhaseSephadex LH-20
Mobile Phase100% Methanol
Preparative HPLC
Stationary PhaseC18, 10 µm
Mobile Phase GradientLinear gradient from 40% Methanol in Water to 100% Methanol over 30 minutes
Flow Rate5 mL/min
DetectionUV at 280 nm

Visualizations

Isolation_Workflow culture Streptomyces diastovaricinus Culture fermentation Fermentation (96h, 28°C) culture->fermentation centrifugation Centrifugation (5,000 x g) fermentation->centrifugation mycelium Mycelium centrifugation->mycelium solid supernatant Supernatant centrifugation->supernatant liquid mycelium_extraction Mycelium Extraction (Ethyl Acetate) mycelium->mycelium_extraction supernatant_extraction Supernatant Extraction (Ethyl Acetate) supernatant->supernatant_extraction combine_extracts Combine & Concentrate Extracts mycelium_extraction->combine_extracts supernatant_extraction->combine_extracts crude_extract Crude Extract combine_extracts->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC (C18) sephadex->hplc pure_diastovaricin Pure this compound hplc->pure_diastovaricin

Caption: Workflow for the isolation of this compound.

Total Synthesis of (+)-Disorazole Z1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the first total synthesis of (+)-Disorazole Z1, a highly potent cytotoxic macrodiolide. Due to the lack of published data on the total synthesis of Diastovaricin I, this report focuses on (+)-Disorazole Z1 as a representative example of a complex natural product synthesis, reflecting a significant achievement in synthetic organic chemistry. The methodology presented herein is based on the successful strategy developed by Schinzer and colleagues. Key aspects of the synthesis include the stereoselective construction of the complex side chains via consecutive aldol (B89426) reactions, the assembly of two key fragments—a vinyl iodide and a diene-stannane—and a final double Stille coupling reaction to achieve macrocyclization. This document offers detailed experimental protocols for the key transformations, quantitative data for each step, and visual diagrams to elucidate the synthetic pathway and workflows.

Introduction

(+)-Disorazole Z1 is a 26-membered macrodiolide natural product isolated from the myxobacterium Sorangium cellulosum. It exhibits exceptionally high cytotoxicity against various cancer cell lines, with activity reported in the picomolar range, making it a molecule of significant interest for cancer research and drug development.[1] The complex molecular architecture of (+)-Disorazole Z1, characterized by two identical lateral chains each containing a stereochemical triad (B1167595) with a quaternary chiral center, presented a formidable challenge for synthetic chemists.[2]

The first total synthesis of (+)-Disorazole Z1 was accomplished by the research group of Dieter Schinzer.[3][4] Their convergent strategy is highlighted by the highly diastereoselective synthesis of the acyclic fragments and a C2-symmetric double Stille cross-coupling for the crucial macrocyclization step.[3] This approach not only provided access to the natural product for further biological evaluation but also opened avenues for the synthesis of analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategy

The synthetic plan for (+)-Disorazole Z1 is a convergent approach that hinges on the preparation of two key building blocks: the vinyl iodide lateral chain and the diene-stannane core. These two fragments are designed to be coupled via an esterification, followed by a head-to-tail dimerization and macrocyclization using a double Stille cross-coupling reaction. The C2-symmetry of the target molecule is strategically exploited in the final macrocyclization step.

Below is a DOT language representation of the overall retrosynthetic strategy.

retrosynthesis Disorazole_Z1 (+)-Disorazole Z1 Protected_Macrocycle Protected Macrocycle Disorazole_Z1->Protected_Macrocycle Deprotection Dimer_Precursor Dimer Precursor Protected_Macrocycle->Dimer_Precursor Double Stille Coupling (Macrocyclization) Monomer_Precursor Monomer Precursor Dimer_Precursor->Monomer_Precursor Dimerization Vinyl_Iodide Vinyl Iodide Fragment Monomer_Precursor->Vinyl_Iodide Esterification Diene_Stannane Diene-Stannane Fragment Monomer_Precursor->Diene_Stannane Esterification Aldol_Fragments Aldol Reaction Precursors Vinyl_Iodide->Aldol_Fragments Consecutive Aldol Reactions Oxazole_Precursors Oxazole (B20620) Precursors Diene_Stannane->Oxazole_Precursors Oxazole Formation

Caption: Retrosynthetic analysis of (+)-Disorazole Z1.

Synthesis of Key Fragments

The successful execution of the total synthesis relies on the efficient and stereocontrolled preparation of two critical intermediates: the vinyl iodide side chain and the diene-stannane core.

Synthesis of the Vinyl Iodide Fragment

The construction of the highly functionalized acyclic side chain, which contains three contiguous stereocenters including a quaternary carbon, is a major challenge. The Schinzer strategy employs two consecutive, highly diastereoselective aldol reactions.

A DOT language representation of the workflow for the synthesis of the vinyl iodide fragment is provided below.

vinyl_iodide_synthesis start Known (S)-Thiazolidinethione aldol1 First Diastereoselective Aldol Reaction start->aldol1 non_evans Non-Evans Syn Aldol Product aldol1->non_evans lactone_formation Lactone Formation non_evans->lactone_formation lactone Lactone Intermediate lactone_formation->lactone aldol2 Second Diastereoselective Aldol Reaction lactone->aldol2 triad Stereochemical Triad aldol2->triad transformations Further Transformations (Lactone Opening, etc.) triad->transformations vinyl_iodide Vinyl Iodide Fragment transformations->vinyl_iodide

Caption: Workflow for the synthesis of the vinyl iodide fragment.

Quantitative Data for the Synthesis of the Vinyl Iodide Fragment

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)
1First Aldol Reaction(S)-configured thiazolidinethioneNon-Evans syn aldol productAldehyde, Titanium tetrachloride, -78 °C79>95:5
2Second Aldol ReactionLactone intermediateProduct with stereochemical triadAldehyde, Boron reagent, Base81≥99:1
3Final transformationsIntermediate from step 2(Z)-Vinyl iodideMulti-step sequence--

Experimental Protocols

Protocol 3.1.1: First Diastereoselective Aldol Reaction To a solution of the (S)-configured thiazolidinethione (1.0 equiv) in dry CH₂Cl₂ at -78 °C is added titanium tetrachloride (1.1 equiv). After stirring for 30 minutes, the corresponding aldehyde (1.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 3 hours and then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the non-Evans syn aldol product.

Protocol 3.1.2: Second Diastereoselective Aldol Reaction To a solution of the lactone intermediate (1.0 equiv) in dry CH₂Cl₂ at -78 °C is added the boron reagent (1.1 equiv) followed by the dropwise addition of a base (1.3 equiv). After stirring for 1 hour at -78 °C, the aldehyde (1.5 equiv) is added. The reaction is stirred for an additional 4 hours at -78 °C before being quenched with a phosphate (B84403) buffer solution (pH 7). The mixture is warmed to room temperature and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The resulting product with the desired stereochemical triad is purified by flash chromatography.

Synthesis of the Diene-Stannane Fragment

The diene-stannane fragment contains the oxazole core of (+)-Disorazole Z1. The synthesis of this fragment was streamlined to reduce the number of steps compared to previous routes.

Quantitative Data for the Synthesis of the Diene-Stannane Fragment

Step No.ReactionStarting MaterialProductKey Reagents and ConditionsYield (%)
4Oxazole FormationSerine derivativeOxazole intermediateDAST, DBU, HBTU-
5Stannane (B1208499) InstallationOxazole intermediateDiene-stannane fragmentMulti-step sequence-

Experimental Protocols

Protocol 3.2.1: Oxazole Formation The synthesis of the oxazole core involves the cyclization of a serine-derived amide. The amide precursor is treated with diethylaminosulfur trifluoride (DAST) to effect cyclodehydration to the oxazoline, which is then oxidized to the oxazole using a suitable oxidizing agent.

Protocol 3.2.2: Diene and Stannane Installation Following the formation of the oxazole ring, a series of functional group manipulations are carried out to install the diene and the stannane moieties. This typically involves olefination reactions and a final stannylation step to yield the desired diene-stannane fragment.

Assembly and Macrocyclization

With both the vinyl iodide and diene-stannane fragments in hand, the final stages of the synthesis involve their coupling and the crucial macrocyclization.

A DOT language representation of the final assembly and macrocyclization workflow is shown below.

final_assembly fragments Vinyl Iodide & Diene-Stannane Fragments esterification Esterification fragments->esterification monomer Monomer Precursor esterification->monomer stille_coupling Double Stille Coupling (Macrocyclization) monomer->stille_coupling protected_disorazole Protected (+)-Disorazole Z1 stille_coupling->protected_disorazole deprotection Final Deprotection protected_disorazole->deprotection disorazole_z1 (+)-Disorazole Z1 deprotection->disorazole_z1

Caption: Final assembly and macrocyclization workflow.

Quantitative Data for the Final Assembly and Macrocyclization

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
6EsterificationVinyl iodide and Diene-stannaneMonomer precursorMNBA, DMAP-
7Double Stille CouplingMonomer precursorProtected (+)-Disorazole Z1Pd catalyst, CuTC, DMF39
8DeprotectionProtected (+)-Disorazole Z1(+)-Disorazole Z1HF-pyridine, THF/pyridine (B92270)43

Experimental Protocols

Protocol 4.1: Esterification To a solution of the diene-stannane carboxylic acid (1.0 equiv) and the vinyl iodide alcohol (1.2 equiv) in dry THF are added 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA, 1.5 equiv) and 4-dimethylaminopyridine (B28879) (DMAP, 2.0 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the esterified monomer precursor.

Protocol 4.2: Double Stille Coupling (Macrocyclization) A solution of the monomer precursor (1.0 equiv) in dry, degassed DMF is added dropwise over a period of 12 hours via syringe pump to a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 0.1 equiv) and copper(I) thiophene-2-carboxylate (B1233283) (CuTC, 0.4 equiv) in dry, degassed DMF at room temperature. After the addition is complete, the reaction is stirred for an additional 6 hours. The reaction mixture is then diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to afford the protected (+)-Disorazole Z1.

Protocol 4.3: Final Deprotection To a solution of the protected (+)-Disorazole Z1 (1.0 equiv) in a mixture of THF and pyridine (4:1) in a polypropylene (B1209903) flask is added HF-pyridine complex (excess) at 0 °C. The reaction is stirred at this temperature for 2 hours, then warmed to room temperature and stirred for an additional 10 hours, while being protected from light. The reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purification by preparative HPLC yields pure (+)-Disorazole Z1.

Conclusion

The first total synthesis of (+)-Disorazole Z1 by Schinzer and coworkers represents a landmark achievement in natural product synthesis. The strategic use of highly diastereoselective aldol reactions to construct the complex side chains and a robust double Stille coupling for the macrocyclization provides an efficient and elegant route to this potent cytotoxic agent. The detailed protocols and data presented in this document are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further investigation into the fascinating biology of the disorazoles and the development of new anticancer therapeutics.

References

Application Notes and Protocols for the Purification of Diastovaricin I using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diastovaricin I is a member of the ansamycin (B12435341) class of antibiotics, produced by the bacterium Streptomyces diastochromogenes. Like other ansamycins, it exhibits notable biological activities which make it a compound of interest for further research and development. The purification of this compound from fermentation broths is a critical step for its characterization and subsequent use in biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products like this compound, offering high resolution and reproducibility.

This document provides detailed protocols for the purification of this compound using HPLC, based on established methodologies. It includes a comprehensive experimental workflow, from initial extraction to final purification, along with tabulated data for easy reference.

Experimental Protocols

The purification of this compound from the culture broth of Streptomyces diastochromogenes involves a multi-step process to remove interfering substances and isolate the target compound. The general workflow includes extraction from the fermentation broth, preliminary purification using column chromatography, and a final polishing step using HPLC.

Fermentation and Extraction

A producing strain of Streptomyces diastochromogenes is cultured in a suitable fermentation medium to promote the production of this compound. Following fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. This compound is then extracted from the mycelial cake using an organic solvent such as acetone (B3395972). The acetone extract is concentrated under reduced pressure to yield a crude extract.

Preliminary Purification by Silica (B1680970) Gel Column Chromatography

The crude extract is subjected to silica gel column chromatography to perform an initial separation of compounds.

  • Stationary Phase: Silica gel

  • Mobile Phase: A stepwise gradient of chloroform (B151607) and methanol (B129727). The column is typically started with 100% chloroform, and the polarity is gradually increased by the addition of methanol.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Fractions containing the target compound are pooled and the solvent is evaporated to yield a partially purified residue.

Final Purification by High-Performance Liquid Chromatography (HPLC)

The partially purified residue containing this compound is further purified by reversed-phase HPLC.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A preparative or semi-preparative HPLC system
Column C18 reversed-phase column
Mobile Phase Acetonitrile and Water
Elution Mode Isocratic
Mobile Phase Ratio 60:40 (Acetonitrile:Water)
Flow Rate To be optimized based on column dimensions
Detection UV detector at a specified wavelength
Injection Volume Dependent on column capacity and sample concentration
Sample Preparation The partially purified residue is dissolved in a suitable solvent (e.g., methanol or the mobile phase) and filtered through a 0.45 µm filter before injection.

Procedure:

  • Equilibrate the C18 column with the mobile phase (60:40 Acetonitrile:Water) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the elution profile at the specified UV wavelength.

  • Collect the fraction corresponding to the this compound peak.

  • Analyze the purity of the collected fraction by analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

The following table summarizes the key parameters for the HPLC purification of this compound.

ParameterValue/Description
Column Type C18 Reversed-Phase
Mobile Phase A Acetonitrile
Mobile Phase B Water
Elution Profile Isocratic (60% A, 40% B)
Detection UV Absorbance

Visualizations

Experimental Workflow for this compound Purification

Diastovaricin_I_Purification_Workflow cluster_fermentation Fermentation & Extraction cluster_preliminary_purification Preliminary Purification cluster_final_purification Final Purification Fermentation Fermentation of S. diastochromogenes Harvest Harvest Culture Broth Fermentation->Harvest Extraction Acetone Extraction of Mycelium Harvest->Extraction Concentration1 Concentration of Acetone Extract Extraction->Concentration1 SilicaGel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Concentration1->SilicaGel Crude Extract TLC TLC Analysis of Fractions SilicaGel->TLC Pooling Pooling of this compound Fractions TLC->Pooling Concentration2 Concentration of Pooled Fractions Pooling->Concentration2 HPLC Reversed-Phase HPLC (C18, Acetonitrile:Water 60:40) Concentration2->HPLC Partially Purified Residue FractionCollection Collection of this compound Peak HPLC->FractionCollection PurityAnalysis Analytical HPLC for Purity Check FractionCollection->PurityAnalysis FinalProduct Pure this compound PurityAnalysis->FinalProduct HPLC_Parameters cluster_system HPLC System cluster_method Method Parameters Pump Pump Injector Injector Pump->Injector Column C18 Column Injector->Column Injector->Column Sample Detector UV Detector Column->Detector Data Acquisition Data Acquisition Detector->Data Acquisition MobilePhase Mobile Phase (Acetonitrile:Water 60:40) MobilePhase->Pump FlowRate Flow Rate FlowRate->Pump DetectionWL Detection Wavelength DetectionWL->Detector

Application Notes and Protocols for Cell-based Assays to Evaluate the Antitumor Activity of Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diastovaricin I is a novel natural product with putative antitumor properties. This document provides a comprehensive guide to the cell-based assays and protocols required to elucidate its anticancer activity and mechanism of action. The following protocols are designed to be robust and reproducible for the preliminary screening and characterization of this compound. Natural products are a significant source of new anticancer drugs, and a systematic evaluation of their biological activities is crucial for drug discovery.[1][][3]

Part 1: Cell Viability and Cytotoxicity Assays

A fundamental first step in assessing the antitumor potential of a compound is to determine its effect on cancer cell viability and proliferation.[3][4]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[][5]

  • Compound Treatment: Prepare a series of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIncubation Time (h)This compound IC50 (µM)Doxorubicin (B1662922) IC50 (µM)
MCF-7 2445.21.2
4825.80.8
7212.50.5
A549 2460.12.5
4835.71.5
7218.91.0
HepG2 2455.42.1
4830.21.3
7215.60.9

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate for 24/48/72h treat->incubate mtt_add Add MTT Reagent incubate->mtt_add formazan Add Solubilizing Agent mtt_add->formazan read Measure Absorbance formazan->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining cell viability using the MTT assay.

Part 2: Apoptosis Assays

To determine if the cytotoxic effect of this compound is due to the induction of programmed cell death (apoptosis), several assays can be performed.[6][7][8]

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Data Presentation:

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

TreatmentTime (h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control 2495.12.51.80.6
This compound (25 µM) 2460.320.515.24.0
Vehicle Control 4894.52.82.00.7
This compound (25 µM) 4835.835.125.63.5
Caspase Activity Assay

Caspases are key mediators of apoptosis.[6] This assay measures the activity of caspases, such as caspase-3 and caspase-7.

Experimental Protocol:

  • Cell Lysis: Treat cells with this compound, harvest, and lyse to release cellular contents.

  • Substrate Addition: Add a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7) to the cell lysate.

  • Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time.

Part 3: Cell Cycle Analysis

Many antitumor compounds exert their effects by arresting the cell cycle at specific checkpoints.[6][9][10][11]

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 65.220.514.3
This compound (35 µM) 40.125.334.6

The data suggests that this compound induces a G2/M phase arrest in A549 cells.[6][9]

Logical Diagram of Cell Cycle Arrest

CellCycleArrest Diastovaricin This compound G2M_Checkpoint G2/M Checkpoint Diastovaricin->G2M_Checkpoint  activates CellCycleArrest Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest Proliferation Cell Proliferation CellCycleArrest->Proliferation  inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis  may lead to

Caption: this compound induces G2/M cell cycle arrest, inhibiting proliferation.

Part 4: Signaling Pathway Analysis

To understand the molecular mechanism of this compound, it is essential to investigate its effect on key signaling pathways involved in cancer cell survival and apoptosis.

Western Blotting

Western blotting can be used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

Experimental Protocol:

  • Protein Extraction: Treat cells with this compound, harvest, and extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, p53, Cyclin B1, CDK1) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

ApoptosisPathway Diastovaricin This compound p53 p53 Diastovaricin->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

Conclusion: These application notes provide a framework for the initial characterization of the antitumor properties of this compound. The data obtained from these assays will be crucial for guiding further preclinical development and for understanding its therapeutic potential. The versatility of these assays allows for their adaptation to various cancer cell lines and for the screening of other novel natural products.[4]

References

Determining the Minimum Inhibitory Concentration (MIC) of Diastovaricin I Against Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Diastovaricin I, a member of the ansamycin (B12435341) class of antibiotics, against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate determination of the MIC is a cornerstone in the discovery and development of new antimicrobial agents, providing essential data on the potency of the compound.[4]

General Considerations for this compound

As a natural product, this compound may present specific challenges in susceptibility testing. It is crucial to consider its solubility and potential for color interference. For compounds with poor aqueous solubility, stock solutions may need to be prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). However, the final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects. If the compound is colored, it may interfere with visual or spectrophotometric reading of bacterial growth in broth-based assays. In such cases, agar-based methods or the use of growth indicators may be more suitable.

Recommended Methodologies

The two primary recommended methods for determining the MIC of this compound are Broth Microdilution and Agar (B569324) Dilution. These methods are considered gold standards for their accuracy and reproducibility in providing quantitative results.[5][6]

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium performed in a 96-well microtiter plate.[2][6][7] This method allows for the simultaneous testing of multiple concentrations of this compound against one or more bacterial isolates.

Principle

A standardized suspension of the test bacterium is added to wells of a microtiter plate containing serial dilutions of this compound in a suitable broth medium. Following incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.[8]

Materials
  • This compound

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain(s) of interest

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Experimental Protocol
  • Preparation of this compound Stock Solution:

    • Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in sterile broth to achieve the desired starting concentration for the serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the starting this compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to the final desired range. Do not add bacteria to the sterility control wells (column 12).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Workflow Diagram

Broth_Microdilution_Workflow Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading prep_drug Prepare this compound Stock & Serial Dilutions add_drug Add Drug Dilutions to Wells prep_drug->add_drug prep_inoculum Prepare & Standardize Bacterial Inoculum add_inoculum Inoculate Wells with Bacteria prep_inoculum->add_inoculum dispense_broth Dispense Broth into 96-well Plate dispense_broth->add_drug add_drug->add_inoculum incubate Incubate at 35°C for 16-20h add_inoculum->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results

Broth Microdilution Workflow

Protocol 2: Agar Dilution Method

The agar dilution method is another reference method for MIC determination and is particularly useful for testing fastidious organisms, for testing multiple isolates simultaneously, or when the antimicrobial agent is not suitable for broth dilution (e.g., due to color or solubility issues).[4][5]

Principle

A series of agar plates, each containing a different concentration of this compound, is prepared. The surfaces of the plates are then inoculated with a standardized suspension of the test bacteria. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.[5]

Materials
  • This compound

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Bacterial strain(s) of interest

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile Petri dishes

  • Inoculum replicating apparatus (optional, but recommended for multiple isolates)

  • Incubator (35°C ± 2°C)

Experimental Protocol
  • Preparation of this compound Agar Plates:

    • Prepare a stock solution of this compound at 10 times the highest desired final concentration in the agar.

    • Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

    • Prepare a series of tubes, each containing 18 mL of molten agar.

    • Add 2 mL of the appropriate this compound dilution to each tube of molten agar to achieve the desired final concentrations (this 1:10 dilution ensures minimal effect of the solvent).

    • Mix each tube thoroughly and pour the contents into sterile Petri dishes. Allow the agar to solidify completely.

    • A control plate containing no this compound should also be prepared.

  • Preparation of Bacterial Inoculum:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • This will result in an inoculum of approximately 10⁴ CFU per spot on the agar surface.

  • Inoculation of Agar Plates:

    • Using a sterile loop, swab, or an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspension.

    • Start with the control plate (no antibiotic) and proceed to the plates with increasing concentrations of this compound.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. The growth of one or two colonies or a faint haze is generally disregarded.[9]

Workflow Diagram

Agar_Dilution_Workflow Agar Dilution Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading prep_drug_agar Prepare Agar Plates with Serial Dilutions of this compound inoculate_plates Spot Inoculate Bacteria onto Agar Plates prep_drug_agar->inoculate_plates prep_inoculum Prepare & Standardize Bacterial Inoculum prep_inoculum->inoculate_plates incubate Incubate at 35°C for 16-20h inoculate_plates->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results

Agar Dilution Workflow

Data Presentation: MIC of Ansamycin Antibiotics

As no specific MIC data for this compound has been published, the following table summarizes the reported MIC values for structurally related ansamycin antibiotics against various bacterial species to provide a comparative reference.

AntibioticBacterial SpeciesMIC Range (µg/mL)Reference
GeldanamycinBacteria (unspecified)as low as 1[1]
Kanglemycin AStaphylococcus aureus (RIF-susceptible MRSA)0.25 - 1[4]
Kanglemycin AEnterococci64 - 128[4]
RifampicinMycobacterium avium≤ 0.25 - 16[2]
StreptovaricinsStaphylococcus aureus (Standard and MRSA)16[5]

Note: The provided MIC values are for ansamycin antibiotics structurally related to this compound and should be used for reference purposes only. The actual MIC of this compound against these and other bacteria must be determined experimentally.

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound against a range of bacteria. Careful adherence to standardized protocols is essential for generating accurate and reproducible data, which is critical for the preclinical assessment of this potential new antimicrobial agent. The choice between the two methods will depend on the specific properties of this compound and the laboratory's resources and throughput needs.

References

Application Notes: Evaluating Pro-Differentiating Activity of Novel Compounds in Friend Erythroleukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Friend Murine Erythroleukemia (MEL) cells are a valuable in vitro model for studying the mechanisms of erythroid differentiation.[1][2] These cells are virally transformed proerythroblasts that are arrested at an early stage of development but can be induced to undergo terminal differentiation upon exposure to a variety of chemical agents.[1][3] This process is characterized by a series of coordinated events, including the cessation of cell proliferation and the synthesis of large quantities of hemoglobin.[4]

Common inducers include dimethyl sulfoxide (B87167) (DMSO) and hexamethylene bisacetamide (HMBA). The MEL cell differentiation assay serves as a robust platform for screening novel compounds, such as the hypothetical Diastovaricin I, for their potential to induce differentiation in leukemic cells, offering a potential therapeutic strategy for certain types of leukemia. The primary endpoint of this assay is the detection and quantification of hemoglobin-producing cells, which are identified by a characteristic blue color upon benzidine (B372746) staining.

Principle of the Assay

The assay is based on the culture of MEL cells in the presence of a test compound (e.g., this compound) over several days. If the compound has pro-differentiating activity, it will trigger the cellular pathways leading to erythroid maturation. The accumulation of hemoglobin, a hallmark of late-stage erythroid differentiation, is detected using a benzidine-hydrogen peroxide solution. The heme group in hemoglobin acts as a peroxidase, catalyzing the oxidation of benzidine to form a blue-colored precipitate within the differentiated cells. The percentage of these blue, hemoglobin-positive cells is then determined by microscopic examination, providing a quantitative measure of the compound's efficacy.

Experimental Protocols

I. Materials and Reagents
  • Cell Line: Friend Murine Erythroleukemia (MEL) cells

  • Media: RPMI-1640 with L-Glutamine, supplemented with 10% Heat-Inactivated Fetal Bovine Serum (HI-FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound (or other novel compound), dissolved in a suitable solvent (e.g., DMSO, ethanol).

  • Positive Control: Dimethyl sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Benzidine Staining Solution:

    • Stock Solution: 0.2% Benzidine Dihydrochloride in 0.5 M Acetic Acid. (Caution: Benzidine is a known carcinogen. Handle with extreme care using appropriate personal protective equipment).

    • Working Solution: Immediately before use, add 30% Hydrogen Peroxide (H₂O₂) to the benzidine stock solution. The final concentration of H₂O₂ should be approximately 0.02%. A common preparation involves adding 0.4 ml of 30% H₂O₂ to 100 ml of the benzidine stock solution.

  • Trypan Blue Solution (0.4%)

II. Cell Culture and Maintenance
  • Culture MEL cells in suspension in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Subculture the cells every 2-3 days by diluting the cell suspension with fresh growth medium.

  • Regularly check cell viability using Trypan Blue exclusion.

III. Differentiation Induction Assay
  • Cell Seeding: Seed MEL cells into 24-well plates at a density of 5 x 10⁴ cells/mL in a final volume of 1 mL of growth medium per well.

  • Compound Addition:

    • Prepare serial dilutions of this compound in growth medium.

    • Add the desired final concentrations of this compound to the respective wells.

    • Negative Control: Add the vehicle (solvent used to dissolve the test compound) at the same final concentration as in the highest dose of the test compound.

    • Positive Control: Add DMSO to a final concentration of 1.5% - 2%.

  • Incubation: Incubate the plates for 4-5 days at 37°C with 5% CO₂. Differentiation is typically observed by day 4 or 5.

IV. Assessment of Differentiation (Benzidine Staining)
  • Cell Harvesting: After the incubation period, resuspend the cells in each well by gentle pipetting.

  • Staining:

    • Transfer 100 µL of the cell suspension to a microcentrifuge tube.

    • Add 100 µL of the freshly prepared Benzidine Staining Working Solution.

    • Incubate at room temperature for 5-10 minutes. The differentiated, hemoglobin-containing cells will turn blue.

  • Quantification:

    • Place 10 µL of the stained cell suspension onto a hemocytometer.

    • Using a light microscope, count the number of blue (positive) and colorless (negative) cells in at least four different fields of view. Count a minimum of 200 cells to ensure statistical significance.

    • Calculate the percentage of benzidine-positive (B+) cells using the following formula: % B+ cells = (Number of blue cells / Total number of cells) x 100

Data Presentation

The quantitative data from the assay should be organized to allow for clear comparison between different treatment groups.

Table 1: Effect of this compound on MEL Cell Differentiation

Treatment GroupConcentrationViable Cell Count (cells/mL)% Benzidine-Positive Cells (Mean ± SD)
Negative Control Vehicle (0.1% DMSO)9.5 x 10⁵1.5 ± 0.5%
Positive Control 1.5% DMSO5.2 x 10⁵85.0 ± 7.2%
This compound 1 µM9.1 x 10⁵Data to be determined
This compound 10 µM7.8 x 10⁵Data to be determined
This compound 50 µM6.3 x 10⁵Data to be determined
This compound 100 µM4.9 x 10⁵Data to be determined

Note: The data presented for control groups are representative examples. Actual results may vary. Data for this compound must be generated experimentally.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis culture Maintain MEL Cell Culture (37°C, 5% CO₂) seed Seed Cells into 24-Well Plate culture->seed add_compound Add this compound & Controls (DMSO, Vehicle) seed->add_compound incubate Incubate for 4-5 Days add_compound->incubate harvest Harvest Cells incubate->harvest stain Benzidine Staining harvest->stain count Microscopic Count of Blue (B+) vs. Colorless (B-) Cells stain->count analyze Calculate % Differentiated Cells & Analyze Data count->analyze

Caption: Workflow for MEL Cell Differentiation Assay.

Key Signaling Pathway in Erythroid Differentiation

Erythropoiesis is regulated by complex signaling networks. The JAK/STAT pathway is a critical cascade activated by the erythropoietin (EPO) receptor, which plays a central role in the proliferation, differentiation, and survival of erythroid progenitors. While MEL cells can be induced to differentiate by chemical agents in an EPO-independent manner, these inducers often converge on similar downstream pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EPO_R Erythropoietin Receptor (EpoR) JAK2 JAK2 Kinase EPO_R->JAK2 activates STAT5_inactive STAT5 (inactive) JAK2->STAT5_inactive STAT5_active STAT5-P (active dimer) STAT5_inactive->STAT5_active Phosphorylation STAT5_nuc STAT5-P Dimer STAT5_active->STAT5_nuc Translocation DNA Target Gene Promoters STAT5_nuc->DNA Binds to Transcription Gene Transcription (e.g., Globin, Bcl-xL) DNA->Transcription Differentiation Erythroid Differentiation & Survival Transcription->Differentiation EPO Erythropoietin (EPO) or Chemical Inducer Signal EPO->EPO_R

Caption: Simplified JAK/STAT Signaling Pathway in Erythropoiesis.

References

Application Notes and Protocols for the In Vivo Formulation of Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diastovaricin I is a novel investigational compound with significant therapeutic potential. However, like many promising drug candidates, its progression to in vivo studies is hampered by poor aqueous solubility. This characteristic can lead to low bioavailability and high inter-individual variability, making it challenging to establish a clear dose-response relationship in preclinical models. Overcoming this hurdle is critical for the successful preclinical and clinical development of this compound.

These application notes provide a comprehensive guide to formulating this compound for in vivo research. We will explore various strategies to enhance its solubility and bioavailability, present detailed protocols for formulation preparation, and outline methodologies for subsequent in vivo evaluation. The aim is to provide researchers with a practical framework to develop a consistent and effective formulation for animal studies.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation development strategy. The following table summarizes the key characteristics of the compound that are pertinent to its formulation.

PropertyValueImplication for Formulation
Molecular Weight 850.4 g/mol High molecular weight may impact membrane permeability.
LogP 4.8Indicates high lipophilicity and poor aqueous solubility.
Aqueous Solubility < 0.1 µg/mL at pH 7.4Extremely low solubility necessitates enabling formulation technologies.
BCS Classification (provisional) Class II/IVPoor solubility is the primary barrier to absorption. Permeability may also be a limiting factor.[1][2]
Melting Point 210°CHigh melting point suggests a stable crystalline lattice, which can contribute to poor solubility.
pKa Not ionizable in physiological rangepH adjustment of the vehicle will not be an effective strategy for solubilization.

Formulation Development Strategies

Given the physicochemical profile of this compound, several formulation strategies can be employed to improve its solubility and bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration, the required dose, and the specific experimental model.

Decision-Making Workflow for Formulation Selection

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy based on the properties of a compound like this compound.

G cluster_0 Physicochemical Characterization cluster_1 Primary Formulation Approaches cluster_2 Route of Administration cluster_3 Secondary Processing & Considerations Prop Poor Aqueous Solubility High LogP Nanosuspension Nanosuspension Prop->Nanosuspension Particle Size Reduction SolidDispersion Amorphous Solid Dispersion Prop->SolidDispersion Amorphization LipidBased Lipid-Based Formulation Prop->LipidBased Solubilization in Lipids Oral Oral (Gavage) Nanosuspension->Oral IV Intravenous Nanosuspension->IV SolidDispersion->Oral LipidBased->Oral Toxicity Excipient Toxicity LipidBased->Toxicity High surfactant/lipid load Lyophilization Lyophilization for Stability Oral->Lyophilization Sterilization Sterile Filtration IV->Sterilization IV->Lyophilization

Caption: Formulation selection workflow for this compound.

Nanosuspension

Creating a nanosuspension is a common and effective technique for increasing the dissolution rate of poorly soluble drugs by reducing particle size, thereby increasing the surface area.[1] This approach is suitable for both oral and intravenous administration.

Experimental Protocol: Nanoprecipitation Method

The nanoprecipitation method, also known as solvent displacement, is a straightforward technique for producing drug nanoparticles.[3]

Materials:

  • This compound

  • Organic solvent (e.g., acetone, ethanol)

  • Anti-solvent (e.g., deionized water)

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Magnetic stirrer

  • Syringe pump

Protocol:

  • Organic Phase Preparation: Dissolve this compound in a suitable organic solvent to a final concentration of 1-5 mg/mL.

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., 0.5% w/v Poloxamer 188) in the anti-solvent (water).

  • Nanoprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, slowly add the organic phase using a syringe pump at a controlled rate (e.g., 0.5 mL/min). The rapid mixing and solvent shift will cause the drug to precipitate as nanoparticles.[4]

  • Solvent Removal: Continue stirring the suspension at room temperature for several hours (or overnight) to allow for the evaporation of the organic solvent.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Dosage Form Preparation: The nanosuspension can be concentrated or diluted to the desired final concentration for in vivo dosing. For long-term storage, the nanosuspension can be lyophilized.

G cluster_0 Phase Preparation cluster_1 Precipitation cluster_2 Processing & Analysis A Dissolve this compound in Organic Solvent (e.g., Acetone) C Inject Organic Phase into Aqueous Phase with Stirring A->C B Dissolve Stabilizer (e.g., Poloxamer 188) in Anti-Solvent (Water) B->C D Solvent Evaporation C->D E Particle Size Analysis (DLS) D->E F Final Formulation E->F

Caption: Workflow for the nanoprecipitation method.

Data Presentation: Nanosuspension Characteristics

Formulation CodeStabilizer (w/v)Drug Conc. (mg/mL)Mean Particle Size (nm)PDIZeta Potential (mV)
DN-P188-0.5Poloxamer 188 (0.5%)1185 ± 50.15-15.2 ± 1.8
DN-T80-0.5Tween 80 (0.5%)1210 ± 80.22-12.5 ± 2.1
DN-P188-1.0Poloxamer 188 (1.0%)1170 ± 60.13-16.8 ± 1.5
Amorphous Solid Dispersion (ASD)

Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This can significantly enhance the dissolution rate and apparent solubility. This method is particularly suitable for oral administration.

Experimental Protocol: Solvent Evaporation Method

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Organic solvent (e.g., methanol, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Protocol:

  • Solubilization: Dissolve both this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio) in a common organic solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

  • Dosage Form Preparation: The resulting powder can be suspended in an aqueous vehicle (e.g., 0.5% carboxymethyl cellulose) for oral gavage.

Data Presentation: ASD Dissolution Profile

FormulationPolymerDrug:Polymer Ratio% Drug Dissolved in 30 min (pH 6.8)
Pure this compound--< 1%
ASD-PVP-1:4PVP K301:475%
ASD-HPMC-1:4HPMC1:468%
ASD-Soluplus-1:4Soluplus®1:485%

In Vivo Study Protocols

The following are generalized protocols for administering the formulated this compound to rodent models. All animal procedures should be performed in accordance with institutional guidelines and approved by the local animal care and use committee.

Protocol 1: Oral Administration (Gavage) in Mice

Objective: To assess the oral bioavailability and efficacy of a formulated this compound.

Formulation: this compound nanosuspension or a suspension of the ASD powder in a suitable vehicle (e.g., 0.5% w/v CMC-Na).

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the formulation to the desired concentration (e.g., 10 mg/kg) based on the mean body weight of the mice. Ensure the formulation is homogenous by vortexing before each administration.

  • Administration: Administer the formulation via oral gavage using a 22-gauge gavage needle. The typical dosing volume is 10 mL/kg.

  • Control Group: Administer the vehicle alone to a control group of mice.

  • Pharmacokinetic Study: If assessing bioavailability, collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Efficacy Study: For efficacy studies, monitor relevant pharmacodynamic endpoints at appropriate times after dosing.

Protocol 2: Intravenous Administration (IV) in Rats

Objective: To determine the pharmacokinetic profile of this compound following IV administration.

Formulation: A sterile, isotonic nanosuspension of this compound.

Procedure:

  • Animal Preparation: Use male Sprague-Dawley rats (250-300g) fitted with a jugular vein cannula for blood sampling.

  • Dose Preparation: Prepare a sterile nanosuspension of this compound at the target concentration (e.g., 2 mg/kg). The formulation must be suitable for injection (particle size < 200 nm).

  • Administration: Administer the dose as a slow bolus injection via the tail vein. The typical injection volume is 1-2 mL/kg.

  • Control Group: Administer the sterile vehicle alone to a control group.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240 minutes).

  • Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Post-Dosing A Acclimate Animals C Group Allocation (Vehicle vs. Treatment) A->C B Prepare Formulation (e.g., Nanosuspension) D Administer Dose (Oral or IV) B->D C->D E Serial Blood Sampling D->E F Monitor Pharmacodynamic Endpoints D->F G Plasma Sample Processing & Bioanalysis (LC-MS/MS) E->G

Caption: General workflow for in vivo pharmacokinetic studies.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of a robust and reproducible formulation. The strategies and protocols outlined in these application notes, including nanosuspensions and amorphous solid dispersions, provide a solid foundation for overcoming the compound's inherent poor solubility. By systematically characterizing the formulation and employing appropriate in vivo methodologies, researchers can effectively advance the preclinical development of this promising therapeutic agent.

References

Application Notes and Protocols for the Quantification of Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diastovaricin I is a member of the ansamycin (B12435341) class of antibiotics, a group of natural products known for their potent antitumor and antimicrobial properties.[1] As a promising therapeutic candidate, accurate and reproducible quantification of this compound is crucial for preclinical and clinical development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, we describe its putative mechanism of action through the inhibition of Heat Shock Protein 90 (Hsp90) and the subsequent impact on downstream signaling pathways.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueReference
Alternate Name 30-Hydroxy-naphthomycin C[1]
CAS Number 102281-52-7[1]
Molecular Formula C₃₉H₄₅NO₁₀[1]
Molecular Weight 687.8 g/mol [1]
Purity ≥98%
Appearance Crystalline solid
Solubility Soluble in DMSO, poorly soluble in methanol (B129727) and water.

Mechanism of Action and Signaling Pathway

This compound, like other ansamycin antibiotics such as Geldanamycin and Herbimycin A, is believed to exert its biological effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation.

By binding to the ATP-binding pocket in the N-terminus of Hsp90, this compound disrupts the chaperone's function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key client proteins involved in oncogenic signaling include HER2, Akt, and Raf-1. The degradation of these proteins disrupts major signaling pathways, including the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.

Diastovaricin_I_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., HER2) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Diastovaricin_I This compound Hsp90 Hsp90 Diastovaricin_I->Hsp90 Inhibition Akt Akt Hsp90->Akt Chaperoning Client_Proteins Other Client Proteins (e.g., Raf-1, cdk4) Hsp90->Client_Proteins Chaperoning Proteasome Proteasome Hsp90->Proteasome Degradation of unfolded proteins PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition Client_Proteins->Cell_Survival Experimental_Workflow Sample_Collection Sample Collection (e.g., Bulk Drug, Plasma) Sample_Preparation Sample Preparation (e.g., Extraction, Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatographic Separation Sample_Preparation->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Result_Reporting Result Reporting Data_Analysis->Result_Reporting

References

Diastovaricin I: Information for Studying Antibiotic Resistance Mechanisms Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of available scientific literature, detailed information regarding Diastovaricin I and its specific application in studying antibiotic resistance mechanisms is not currently available. This scarcity of data prevents the creation of the requested detailed Application Notes and Protocols.

Diastovaricins I and II were identified as new ansamycin (B12435341) antibiotics isolated from Streptomyces in a 1986 publication.[1] The ansamycin class of antibiotics, which includes well-known drugs like rifampicin, is known for its antibacterial properties.[2][3][4] These compounds typically function by inhibiting bacterial RNA polymerase, a critical enzyme for bacterial survival.[5] Resistance to ansamycins often arises from mutations in the gene encoding a subunit of this enzyme, rpoB.

However, beyond this general classification, specific data on this compound—such as its mechanism of action, the bacteria it targets, its minimum inhibitory concentration (MIC) values against various strains, or any studies utilizing it to investigate resistance pathways—could not be located. This lack of specific, quantitative data is the primary obstacle to developing the comprehensive protocols and application notes as requested.

For researchers interested in the broader field of ansamycin antibiotics and their role in resistance studies, the following general workflow and experimental considerations may be useful.

General Experimental Workflow for Characterizing a Novel Ansamycin Antibiotic

This diagram outlines a general approach for investigating a new ansamycin antibiotic.

cluster_0 Initial Characterization cluster_1 Mechanism of Action Studies cluster_2 Resistance Studies A Isolation & Purification of Compound B Structural Elucidation (NMR, Mass Spec) A->B C Determination of Antibacterial Spectrum & MIC B->C D Target Identification (e.g., RNA Polymerase Assay) C->D E Macromolecular Synthesis Inhibition Assays C->E F Selection of Resistant Mutants C->F G Whole Genome Sequencing of Mutants F->G I Cross-Resistance Profiling F->I H Identification of Resistance Mutations (e.g., in rpoB) G->H

Caption: A generalized workflow for the characterization of a new antibiotic.

Without specific data for this compound, any attempt to generate detailed protocols or data tables would be speculative and not based on established scientific findings. Further research and publication on this compound are necessary before such documents can be accurately produced.

References

Application of Diastovaricin I in Cancer Research Models: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific information, quantitative data, or detailed experimental protocols regarding the application of "Diastovaricin I" in cancer research models could be found.

The initial search did not yield any relevant results for a compound named "this compound." This suggests several possibilities:

  • Novel Compound: this compound may be a very new or proprietary compound with research that has not yet been published in publicly accessible scientific literature.

  • Alternative Nomenclature: The compound might be more commonly known by a different chemical name or internal designation.

  • Misspelling: There may be a misspelling in the compound's name.

Without any foundational data on this compound, it is not possible to fulfill the request for detailed application notes and protocols. The core requirements, including the summarization of quantitative data, provision of detailed experimental methodologies, and the creation of diagrams for signaling pathways and experimental workflows, are all contingent upon the availability of specific research findings for this compound.

We recommend verifying the name of the compound and searching for publications under any alternative names it may have. Should literature on this compound become available, the requested detailed analysis and creation of application notes can be pursued.

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastovaricin I Production from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Diastovaricin I from Streptomyces fermentation. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Disclaimer: Specific information on the fermentation of this compound is limited in publicly available literature. Therefore, this guide leverages data from the closely related ansamycin (B12435341) antibiotic, streptovaricin, produced by Streptomyces spectabilis. The fermentation conditions and biosynthetic pathways are expected to be highly similar.

Troubleshooting Guides

Problem 1: Low or No this compound Production Despite Good Biomass Growth

Question: My Streptomyces culture is growing well, but the yield of this compound is consistently low or undetectable. What are the likely causes and how can I resolve this?

Answer:

This is a common issue in secondary metabolite production, where primary metabolism (growth) is favored over secondary metabolism (antibiotic production). The key is to create conditions that trigger the metabolic switch towards this compound biosynthesis.

Possible Causes & Solutions:

  • Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical. High levels of readily metabolizable nutrients can suppress secondary metabolite production.

    • Solution: Systematically evaluate different carbon and nitrogen sources. For instance, replace a portion of glucose with slower-metabolized carbon sources like starch or glycerol. Experiment with complex nitrogen sources such as soybean meal, peptone, or yeast extract. The carbon-to-nitrogen (C:N) ratio should also be optimized.

  • Inadequate Precursor Supply: this compound, as an ansamycin, is biosynthesized from the precursor 3-amino-5-hydroxybenzoic acid (AHBA). Insufficient availability of AHBA will directly limit the final product yield.

    • Solution: Supplement the fermentation medium with AHBA. This strategy of "precursor-directed biosynthesis" has been shown to significantly increase the yield of other ansamycin antibiotics.

  • Incorrect Fermentation pH: The pH of the culture medium influences enzymatic activities involved in the biosynthetic pathway.

    • Solution: Monitor and control the pH throughout the fermentation process. The optimal pH for ansamycin production is often in the neutral range (6.5-7.5). Implement a pH control strategy using buffers or automated addition of acid/base.

  • Suboptimal Temperature: Temperature affects both microbial growth and the stability of the produced antibiotic.

    • Solution: Determine the optimal temperature for this compound production, which may differ from the optimal temperature for growth. A typical starting point for Streptomyces is 28-30°C.

  • Insufficient Aeration: Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.

    • Solution: Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen (DO) levels. Monitor DO levels and adjust agitation and aeration rates accordingly.

Problem 2: Inconsistent this compound Yields Between Batches

Question: I am observing significant variability in this compound production from one fermentation batch to another. How can I improve the consistency?

Answer:

Batch-to-batch inconsistency often stems from a lack of standardization in the experimental workflow, particularly in the inoculum preparation and fermentation conditions.

Possible Causes & Solutions:

  • Variable Inoculum Quality: The age, concentration, and physiological state of the seed culture can dramatically impact the production phase.

    • Solution: Standardize the inoculum preparation protocol. Use a consistent source of spores or a well-defined vegetative seed culture. Ensure the inoculum is in the late logarithmic to early stationary phase of growth.

  • Fluctuations in Fermentation Parameters: Even minor variations in pH, temperature, or aeration can lead to different outcomes.

    • Solution: Implement strict monitoring and control of all fermentation parameters. Utilize a bioreactor with automated control systems for pH, temperature, and dissolved oxygen.

  • Media Component Variability: The quality and composition of complex media components (e.g., soybean meal, yeast extract) can vary between suppliers and batches.

    • Solution: Source media components from a reliable supplier and, if possible, purchase in large lots to minimize batch-to-batch variation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a fermentation medium for this compound production?

A1: Based on media used for the production of the related compound streptovaricin by Streptomyces spectabilis, a good starting point would be a complex medium rich in carbohydrates and organic nitrogen. You can find several suggested media compositions in the "Data Presentation" section below.

Q2: How can I confirm that my Streptomyces strain has the genetic potential to produce this compound?

A2: You can perform a genomic analysis to search for the biosynthetic gene cluster (BGC) responsible for this compound production. Ansamycin BGCs have characteristic genes, including those for a Type I polyketide synthase (PKS) and genes for the biosynthesis of the AHBA starter unit.

Q3: What analytical method is suitable for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of ansamycin antibiotics. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: My Streptomyces culture is forming dense pellets, and the yield is low. What can I do?

A4: Pellet formation can lead to mass transfer limitations, particularly for oxygen, which can negatively impact antibiotic production. To control pellet formation, you can try modifying the seed culture conditions to promote more dispersed growth or adjusting the agitation speed in the production fermenter.

Data Presentation

Table 1: Comparison of Fermentation Media for Ansamycin Production

Medium ComponentMedium 1 (g/L)Medium 2 (g/L)Medium 3 (g/L)
Glucose2010-
Soluble Starch-2020
Glycerol10--
Soybean Meal151020
Yeast Extract555
Peptone5--
CaCO₃223
K₂HPO₄111
MgSO₄·7H₂O0.50.50.5
Trace Elements Sol.1 mL1 mL1 mL

Table 2: Typical Fermentation Parameters for Streptomyces

ParameterRangeOptimal (Starting Point)
Temperature25-32°C28°C
pH6.0-8.07.0
Agitation150-250 rpm200 rpm
Aeration0.5-1.5 vvm1.0 vvm
Inoculum Size5-10% (v/v)8% (v/v)

Experimental Protocols

Protocol 1: Inoculum Development
  • Spore Suspension Preparation:

    • Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP Medium 2) at 28°C for 7-10 days until good sporulation is observed.

    • Aseptically scrape the spores from the agar surface into a sterile solution of 20% glycerol.

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Store the spore suspension at -80°C.

  • Seed Culture:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with the spore suspension.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

Protocol 2: Fermentation
  • Prepare the production medium (refer to Table 1) and sterilize.

  • Inoculate the production medium with 8% (v/v) of the seed culture.

  • Incubate the culture in a fermenter under the conditions outlined in Table 2.

  • Monitor cell growth, pH, and dissolved oxygen throughout the fermentation.

  • Withdraw samples aseptically at regular intervals for this compound quantification.

Protocol 3: this compound Quantification by HPLC
  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth to separate the mycelium.

    • Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate (B1210297).

    • Combine the ethyl acetate extracts and evaporate to dryness.

    • Re-dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

    • Quantification: Use a standard curve prepared with purified this compound.

Visualizations

experimental_workflow cluster_inoculum Inoculum Development cluster_fermentation Production Fermentation cluster_downstream Downstream Processing & Analysis spore Spore Stock (-80°C) seed1 Seed Culture 1 (48-72h) spore->seed1 Inoculation fermenter Production Fermenter (7-10 days) seed1->fermenter Inoculation (8% v/v) extraction Solvent Extraction fermenter->extraction Harvest hplc HPLC Quantification extraction->hplc Analysis

Caption: Experimental workflow for this compound production.

troubleshooting_workflow cluster_media Media Optimization cluster_conditions Fermentation Conditions cluster_process Process Standardization start Low this compound Yield carbon Optimize C-source start->carbon nitrogen Optimize N-source start->nitrogen precursor Add AHBA precursor start->precursor ph Control pH start->ph temp Optimize Temperature start->temp aeration Improve Aeration start->aeration inoculum Standardize Inoculum start->inoculum

Caption: Troubleshooting workflow for low this compound yield.

ansamycin_biosynthesis cluster_precursor Precursor Biosynthesis cluster_pks Polyketide Assembly cluster_post_pks Post-PKS Modification shikimate Shikimate Pathway ahba 3-Amino-5-hydroxy- benzoic acid (AHBA) shikimate->ahba pks Type I Polyketide Synthase (PKS) ahba->pks Starter Unit polyketide Polyketide Chain pks->polyketide Elongation modifications Tailoring Reactions (Oxidation, Methylation, etc.) polyketide->modifications diastovaricin This compound modifications->diastovaricin

Technical Support Center: Overcoming Diastovaricin I Solubility Challenges in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diastovaricin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues frequently encountered with this potent antitumor and antibiotic compound during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a member of the ansamycin (B12435341) family of antibiotics, known for its antitumor properties.[1][2] Structurally, it is a large, complex molecule with a significant hydrophobic framework, which results in poor aqueous solubility.[3] This low solubility can lead to several challenges in bioassay development, including precipitation of the compound in aqueous assay buffers, inaccurate concentration measurements, and consequently, unreliable experimental results such as underestimated potency.[4][5]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Based on the behavior of structurally similar ansamycin antibiotics like Geldanamycin and Rifabutin, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[6][7][8] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture that can affect the compound's stability and solubility.[8]

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?

This is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a small percentage (typically <0.5%) is often tolerated and can be sufficient to keep the compound in solution.[9] Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay.

  • Use a surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions at low, non-toxic concentrations.[10]

  • Incorporate cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][10]

  • Prepare a lipid-based formulation: For certain applications, formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its bioavailability and solubility in aqueous environments.[10]

Q4: How should I store my this compound solutions?

It is recommended to prepare fresh solutions of this compound for each experiment.[1] If storage is necessary, aliquot the stock solution into small, single-use volumes and store at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation of the compound. Before use, allow the solution to equilibrate to room temperature and visually inspect for any precipitate.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent or non-reproducible bioassay results. Compound precipitation in the assay medium, leading to variable effective concentrations.1. Visually inspect your assay plates for any signs of precipitation.2. Re-evaluate your dilution protocol. Consider serial dilutions in a buffer containing a solubilizing agent (e.g., a low percentage of surfactant).3. Perform a solubility test of this compound in your final assay buffer at the highest intended concentration before running the full experiment.
Lower than expected potency (high IC50/EC50). The actual concentration of soluble this compound is lower than the nominal concentration due to poor solubility.1. Attempt to increase the solubility using the methods described in the FAQs (e.g., co-solvents, surfactants, cyclodextrins).2. Quantify the amount of soluble this compound in your assay medium using an appropriate analytical method like HPLC.
Cell toxicity observed in vehicle control wells. The concentration of the co-solvent (e.g., DMSO) is too high for the cell line being used.1. Determine the maximum tolerable solvent concentration for your cells by running a dose-response curve for the solvent alone.2. Adjust your stock solution concentration and dilution scheme to ensure the final solvent concentration is below the toxic threshold.
Summary of Solubilization Strategies

The following table summarizes various formulation strategies that can be employed to enhance the solubility of poorly soluble drugs like this compound.[3][10]

Strategy Mechanism Advantages Disadvantages
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent system, allowing for better dissolution of hydrophobic compounds.[8]Simple to implement for stock solutions.Can be toxic to cells at higher concentrations. May not be sufficient to maintain solubility upon high dilution in aqueous media.
Surfactants (e.g., Tween® 20, Pluronic® F-68) Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[10]Effective at low concentrations. Biocompatible options are available.Can interfere with some biological assays. May have their own biological effects.
Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) Form inclusion complexes with the drug, shielding the hydrophobic parts from the aqueous environment.[3]High solubilization capacity for suitable guest molecules. Generally low toxicity.Can be expensive. May alter the effective concentration of the free drug available to interact with the target.
Solid Dispersions The drug is dispersed in a solid, hydrophilic carrier, often in an amorphous state, which enhances the dissolution rate.[10]Can significantly improve oral bioavailability.More complex to prepare in a laboratory setting for in-vitro assays.
Lipid-Based Formulations (e.g., SEDDS, Liposomes) The drug is dissolved in a lipid carrier, which can form an emulsion or liposomes upon dilution in an aqueous medium.[10]Can mimic in-vivo drug delivery. Protects the drug from degradation.Complex formulations to prepare and characterize. Can interfere with certain cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but be cautious of potential degradation.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C.

Protocol 2: General Method for Dilution into Aqueous Buffer
  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your chosen aqueous assay buffer.

  • When preparing each dilution, add the small volume of the more concentrated solution to the larger volume of the buffer and mix immediately and vigorously to avoid localized high concentrations that can lead to precipitation.

  • Visually inspect each dilution for any signs of cloudiness or precipitate.

  • Use the prepared dilutions in your bioassay immediately.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_sol_test Solubility Test cluster_assay Bioassay weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve dilute Dilute stock in assay buffer dissolve->dilute Freshly prepared stock observe Observe for precipitation dilute->observe run_assay Perform Bioassay observe->run_assay No Precipitation troubleshoot Troubleshoot Solubility (See Guide) observe->troubleshoot Precipitation Observed analyze Analyze Results run_assay->analyze troubleshoot->dilute Apply new method

Caption: A workflow for preparing and testing this compound solutions for bioassays.

signaling_pathway_placeholder cluster_cell Cell Membrane receptor Target Receptor pathway Downstream Signaling Cascade receptor->pathway diasto This compound (Solubilized) diasto->receptor response Biological Response (e.g., Apoptosis, Growth Inhibition) pathway->response

Caption: A generalized signaling pathway illustrating the action of solubilized this compound.

References

Diastovaricin I degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diastovaricin I. The information is based on the known properties of the ansamycin (B12435341) class of antibiotics, to which this compound belongs, as specific stability data for this compound is not extensively available.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a complex macrocyclic lactam with the molecular formula C39H45NO10. It belongs to the ansamycin family of antibiotics, which are characterized by an aromatic moiety, in this case, a benzoquinone-like structure, bridged by a long aliphatic chain. Other well-known members of this class include geldanamycin (B1684428) and herbimycin.

Q2: What are the likely degradation pathways for this compound?

Based on its ansamycin structure, which contains a reactive quinone core and a complex polyketide chain with multiple hydroxyl groups, this compound is likely susceptible to the following degradation pathways:

  • Hydrolysis: The lactam ring and any ester groups present in the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The hydroquinone (B1673460) or quinone moiety is prone to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen. This can lead to the formation of reactive oxygen species and subsequent degradation of the molecule.

  • Photodegradation: The conjugated double bond system and the aromatic ring in this compound can absorb UV or visible light, leading to photochemical reactions and degradation.

  • Thermal Degradation: Like many complex organic molecules, this compound is likely to be sensitive to high temperatures, which can accelerate hydrolysis, oxidation, and other decomposition reactions.

Q3: How can I prevent the degradation of my this compound samples?

To minimize degradation, consider the following preventative measures:

  • Storage Conditions: Store this compound as a lyophilized powder at -20°C or lower, protected from light. For solutions, use aprotic, degassed solvents and store at -80°C.

  • Use of Stabilizers:

    • Antioxidants: To prevent oxidation, consider adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to your solutions.

    • Chelating Agents: To minimize metal-catalyzed oxidation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Inert Atmosphere: When handling solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Protect all samples, both solid and in solution, from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound potency in my experiments.

Possible Cause Troubleshooting Step
pH Instability Check the pH of your experimental buffer. Ansamycins can be unstable at acidic or alkaline pH. Perform a pH stability study to determine the optimal pH range.
Oxidation Degas your solvents and buffers. Prepare solutions fresh and under an inert atmosphere. Consider adding an antioxidant.
Photodegradation Ensure all experiments are conducted with minimal light exposure. Use amber-colored labware and cover samples.
Contamination with Metal Ions Use high-purity solvents and reagents. Consider treating buffers with a chelating resin or adding a chelating agent.
Adsorption to Surfaces This compound may adsorb to certain plastics. Use glass or polypropylene (B1209903) vials and low-adsorption microplates.

Problem: I see a color change in my this compound solution.

Possible Cause Troubleshooting Step
Oxidation of the Quinone Moiety A color change (e.g., from yellow to brown) is often indicative of oxidation. This suggests that the compound is degrading. Discard the solution and prepare a fresh one using degassed solvents and under an inert atmosphere.
Reaction with Buffer Components Certain buffer components may react with this compound. Test the stability of the compound in different buffer systems.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the stability of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into each buffer to a final concentration of 10 µM.

  • Incubate the samples at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Quench the degradation by adding a suitable solvent and immediately analyze the remaining concentration of this compound by a validated analytical method, such as HPLC-UV.

  • Plot the percentage of this compound remaining against time for each pH to determine the degradation rate.

Protocol 2: Photostability Study of this compound

Objective: To assess the impact of light on the stability of this compound.

Methodology:

  • Prepare a solution of this compound in a suitable solvent and buffer system.

  • Divide the solution into two sets of transparent vials.

  • Wrap one set of vials completely in aluminum foil to serve as the dark control.

  • Expose the unwrapped vials to a controlled light source that mimics standard laboratory lighting or ICH-compliant photostability testing conditions.

  • Maintain all samples at a constant temperature.

  • At various time points, collect samples from both the light-exposed and dark control groups.

  • Analyze the concentration of this compound in each sample by HPLC-UV.

  • Compare the degradation profiles of the light-exposed samples to the dark controls to determine the extent of photodegradation.

Data Presentation

Table 1: Example pH Stability Data for this compound

pHInitial Concentration (µM)Concentration at 24h (µM)% Remaining
3.010.02.121%
5.010.07.575%
7.010.09.292%
9.010.04.343%

Table 2: Example Photostability Data for this compound

ConditionInitial Concentration (µM)Concentration at 8h (µM)% Remaining
Light Exposed10.03.434%
Dark Control10.09.898%

Visualizations

Degradation_Pathways Diastovaricin_I This compound Hydrolysis Hydrolysis (Lactam Cleavage) Diastovaricin_I->Hydrolysis H+ / OH- Oxidation Oxidation (Quinone Reaction) Diastovaricin_I->Oxidation O2, Metal Ions Photodegradation Photodegradation (UV/Vis Light) Diastovaricin_I->Photodegradation Light Degraded_Products Degraded Products Hydrolysis->Degraded_Products Oxidation->Degraded_Products Photodegradation->Degraded_Products

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow start Start: Unexpected Degradation check_pH Check pH of Solution start->check_pH check_light Assess Light Exposure check_pH->check_light Optimal adjust_pH Adjust pH to Optimal Range check_pH->adjust_pH Non-optimal check_oxygen Evaluate Oxygen Exposure check_light->check_oxygen Protected protect_light Protect from Light check_light->protect_light Exposed use_inert Use Inert Atmosphere check_oxygen->use_inert Exposed end Problem Resolved check_oxygen->end Inert adjust_pH->check_light protect_light->check_oxygen use_inert->end

Caption: Troubleshooting workflow for this compound degradation.

Technical Support Center: Optimizing Diastovaricin I Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Diastovaricin I in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound belongs to the ansamycin (B12435341) family of antibiotics.[1][2] While specific data for this compound is limited, compounds in this class are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects.[2] A common mechanism of action for ansamycins with anticancer properties is the inhibition of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of many proteins involved in cell growth, survival, and signaling.[1][2] By inhibiting HSP90, this compound likely leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis. Another potential mechanism for some ansamycins is the inhibition of bacterial DNA-dependent RNA polymerase.[3][4]

Q2: How should I prepare and store this compound?

For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Avoid storing this compound in culture medium for extended periods, as it may degrade.[5]

Q3: What is a good starting concentration for my experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the ideal concentration for your system.[5] A reasonable starting point for a dose-response curve could range from nanomolar to micromolar concentrations.

Example Starting Concentrations for Dose-Response Experiments:

Concentration RangeCell Type Suitability (Example)
1 nM - 100 nMHighly sensitive cell lines
100 nM - 1 µMModerately sensitive cell lines
1 µM - 100 µMResistant cell lines or short-term high-dose studies

Note: This table provides hypothetical data for illustrative purposes. The actual effective concentration must be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.[6][7]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for a luminescence-based assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to use a 1:2 or 1:3 serial dilution.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.[5]

  • Treatment:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).[8]

  • Cell Viability Assay:

    • Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from wells with medium and viability reagent but no cells).

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[9]

Example IC50 Values for this compound (Hypothetical Data):

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)0.5
A549 (Lung Cancer)1.2
U87 MG (Glioblastoma)2.5
HCT116 (Colon Cancer)0.8

Note: This table provides hypothetical data for illustrative purposes.

Troubleshooting Guide

Q4: I am observing high levels of cell death even at low concentrations of this compound. What should I do?

High cytotoxicity at low concentrations could be due to several factors:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%).[5][8] Run a solvent-only control to assess its effect.

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. Consider reducing the concentration range in your dose-response experiment.

  • Prolonged Exposure: The incubation time might be too long. Try reducing the exposure time to see if toxicity decreases.[5]

Q5: I am not seeing any effect of this compound on my cells. What could be the problem?

If this compound is not producing the expected effect, consider the following:

  • Incorrect Dosage: The concentrations used may be too low. You may need to test a higher concentration range.

  • Compound Inactivity: Ensure your stock solution of this compound has been stored correctly and has not degraded. Prepare a fresh stock solution if in doubt.[5]

  • Cell Line Resistance: The cell line you are using might be resistant to the effects of this compound.

  • Timing of Treatment: The timing of the treatment relative to other experimental procedures (e.g., stimulation with another compound) might be critical.

Q6: My results are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results can be frustrating. Here are some tips to improve reproducibility:

  • Consistent Cell Culture Practices: Ensure consistency in cell passage number, seeding density, and growth phase.[]

  • Fresh Reagents: Prepare fresh dilutions of this compound for each experiment from a frozen stock.[5]

  • Standardized Protocols: Adhere strictly to your established experimental protocols.

  • Instrument Calibration: Regularly check and calibrate your equipment, such as pipettes and plate readers.

Visualizations

HSP90_Signaling_Pathway Diastovaricin_I This compound HSP90 HSP90 Diastovaricin_I->HSP90 Inhibits Client_Proteins Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->Client_Proteins Maintains Stability Ubiquitination Ubiquitination Client_Proteins->Ubiquitination Dissociation Leads to Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Cell_Cycle_Arrest Cell Cycle Arrest Proteasomal_Degradation->Cell_Cycle_Arrest Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis

Caption: Hypothetical signaling pathway of this compound via HSP90 inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Prepare_Dilutions 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound Prepare_Dilutions->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis 6. Analyze Data & Calculate IC50 Viability_Assay->Data_Analysis Troubleshooting_Tree Start Problem with This compound Experiment High_Toxicity High Cell Death? Start->High_Toxicity No_Effect No Effect Observed? Start->No_Effect Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Solvent Check Solvent Control (Is it toxic?) High_Toxicity->Check_Solvent Yes Increase_Concentration Increase Concentration Range No_Effect->Increase_Concentration Yes Standardize_Culture Standardize Cell Culture (Passage #, Seeding Density) Inconsistent_Results->Standardize_Culture Yes Reduce_Concentration Reduce Concentration Range Check_Solvent->Reduce_Concentration No Reduce_Time Reduce Incubation Time Reduce_Concentration->Reduce_Time Check_Stock Check Compound Stability (Prepare fresh stock) Increase_Concentration->Check_Stock Consider_Resistance Consider Cell Line Resistance Check_Stock->Consider_Resistance Fresh_Dilutions Use Fresh Dilutions Standardize_Culture->Fresh_Dilutions Calibrate_Equipment Calibrate Equipment Fresh_Dilutions->Calibrate_Equipment

References

Troubleshooting Diastovaricin I synthesis reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diastovaricin I. This guide provides troubleshooting for common issues that may be encountered during the synthesis of this complex natural product. Given the absence of a published total synthesis of this compound, this guide is based on established methodologies for the synthesis of related ansamycin (B12435341) and glycosylated macrolactam antibiotics. The proposed solutions are derived from common challenges encountered in natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in synthesizing this compound are expected to be:

  • Macrolactamization: Forming the large, strained macrocyclic lactam.

  • Stereocontrol: Establishing the correct configuration of multiple stereocenters.

  • Glycosylation: Attaching the sugar moiety with the correct stereochemistry.

  • Polyene Synthesis: Constructing the conjugated polyene chain without isomerization.

  • Protecting Group Strategy: Managing the protection and deprotection of numerous functional groups.[1][2]

Q2: What analytical techniques are recommended for monitoring the reaction progress?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For confirming the mass of intermediates and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of key intermediates.

Troubleshooting Guides

Macrolactamization Step

The formation of the macrolactam ring is a critical and often low-yielding step in the synthesis of many macrocyclic natural products.[3][4]

Problem: Low yield of the macrolactam.

Potential CauseRecommended Solution
High Dilution Not Maintained Ensure the reaction is performed under high-dilution conditions (typically <0.01 M) to favor intramolecular cyclization over intermolecular polymerization. Use a syringe pump for slow addition of the linear precursor.
Ineffective Coupling Reagent Screen a variety of modern coupling reagents known for their efficacy in challenging macolactamizations, such as HATU, HBTU, or PyBOP.[3]
Suboptimal Solvent or Base Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent such as DMF or acetonitrile.
Unfavorable Precursor Conformation The linear precursor may not readily adopt a conformation suitable for ring closure. Consider introducing a "turn-inducing" element, such as a proline or a D-amino acid, in the linear precursor if the synthesis allows.

Problem: Presence of significant side products, such as dimers or oligomers.

Potential CauseRecommended Solution
Concentration Too High As mentioned above, maintain high dilution throughout the addition of the linear precursor.
Epimerization at α-carbon This can occur under basic conditions. Minimize reaction time and temperature, and consider using a coupling reagent known to suppress racemization, such as one with a HOBt or Oxyma additive.
Glycosylation Step

The attachment of a sugar moiety is a common challenge in natural product synthesis, often plagued by issues of stereoselectivity and low yields.

Problem: Low yield of the desired glycosylated product.

Potential CauseRecommended Solution
Poor Nucleophilicity of Acceptor The hydroxyl group on the macrolactam aglycone may be sterically hindered or electronically deactivated. Consider using a more reactive glycosyl donor, such as a glycosyl trichloroacetimidate (B1259523) or a glycosyl fluoride.
Decomposition of Glycosyl Donor The glycosyl donor may be unstable under the reaction conditions. Ensure anhydrous and inert conditions. Perform the reaction at the lowest effective temperature.
Suboptimal Promoter/Catalyst The choice of promoter (e.g., TMSOTf, BF3·OEt2) is critical. Screen a range of promoters and catalyst loadings.

Problem: Formation of the wrong anomer (e.g., α-glycoside instead of β-glycoside).

Potential CauseRecommended Solution
Lack of Stereodirecting Group Employ a participating neighboring group at the C2 position of the glycosyl donor, such as an acetyl or benzoyl group, to favor the formation of the 1,2-trans glycosidic bond.
Solvent Effects The choice of solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the α-anomer through an SN2-like displacement of an anomeric triflate.

Experimental Protocols

General Protocol for Macrolactamization:

  • The seco-acid (linear precursor) is dissolved in a suitable solvent (e.g., DMF/DCM mixture) to a final concentration of approximately 0.05 M.

  • In a separate flask, the coupling reagent (e.g., HATU, 1.5-2.0 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3-4 equivalents) are dissolved in the reaction solvent under an inert atmosphere (e.g., argon or nitrogen).

  • The solution of the seco-acid is added to the stirred solution of the coupling reagent and base via a syringe pump over a period of 8-12 hours at room temperature.

  • The reaction is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then subjected to purification by flash column chromatography or preparative HPLC.

General Protocol for Glycosylation:

  • The aglycone (acceptor) and the glycosyl donor (e.g., glycosyl trichloroacetimidate, 1.5-2.0 equivalents) are dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere. Molecular sieves are often added to ensure anhydrous conditions.

  • The mixture is cooled to a low temperature (e.g., -78 °C or -40 °C).

  • The promoter (e.g., TMSOTf, 0.1-0.3 equivalents) is added dropwise.

  • The reaction is stirred at low temperature and allowed to slowly warm to room temperature while being monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_precursor Linear Precursor Synthesis cluster_cyclization Macrolactamization cluster_final_steps Final Modifications fragment_A Fragment A Synthesis coupling Fragment Coupling fragment_A->coupling fragment_B Fragment B Synthesis fragment_B->coupling deprotection Final Deprotection coupling->deprotection seco_acid Seco-Acid (Linear Precursor) deprotection->seco_acid cyclization High Dilution Cyclization seco_acid->cyclization macrolactam Crude Macrolactam cyclization->macrolactam purification1 Purification macrolactam->purification1 glycosylation Glycosylation purification1->glycosylation final_deprotection Final Deprotection glycosylation->final_deprotection purification2 Final Purification final_deprotection->purification2 diastovaricin This compound purification2->diastovaricin

Caption: A generalized synthetic workflow for this compound.

troubleshooting_macrolactamization start Low Macrolactamization Yield check_dimer Check for Dimer/Oligomer Formation start->check_dimer increase_dilution Increase Dilution / Slow Addition check_dimer->increase_dilution Yes no_dimer No Significant Dimerization check_dimer->no_dimer No screen_reagents Screen Coupling Reagents (HATU, PyBOP) no_dimer->screen_reagents optimize_conditions Optimize Solvent and Base screen_reagents->optimize_conditions

Caption: Troubleshooting logic for low macrolactamization yield.

References

How to handle Diastovaricin I safely in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of Diastovaricin I in a laboratory setting. Given the potent, likely cytotoxic nature of this compound, adherence to strict safety protocols is paramount to ensure personnel safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a potent research compound with suspected cytotoxic properties. Due to the lack of specific toxicological data, it should be handled as a highly hazardous substance. The primary risks include acute and chronic health problems through inhalation, skin contact, or ingestion.[1][2]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE strategy is crucial.[3] The following should be worn at all times when handling this compound:

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves.

  • Lab Coat: A dedicated, disposable, solid-front gown.

  • Eye Protection: Safety glasses with side shields or a full-face shield.

  • Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form.

Q3: What engineering controls are necessary for handling this compound?

A3: All manipulations of this compound, especially of the powdered form, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to protect both the user and the environment.[4] These cabinets provide a controlled airflow environment to prevent the escape of hazardous particles.[4]

Q4: How should this compound be stored?

A4: this compound should be stored in a dedicated, clearly labeled, and sealed container in a locked, ventilated cabinet. Refer to the hypothetical quantitative data table for specific temperature recommendations.

Q5: How do I properly dispose of this compound waste?

A5: All materials contaminated with this compound, including pipette tips, tubes, gloves, and gowns, must be disposed of as cytotoxic waste according to your institution's hazardous waste guidelines.

Troubleshooting Guide

Q1: I accidentally spilled a small amount of this compound powder in the BSC. What should I do?

A1:

  • Ensure the BSC continues to operate to contain the spill.

  • Wearing full PPE, gently cover the spill with absorbent pads.

  • Saturate the absorbent material with a freshly prepared 10% bleach solution, working from the outer edge of the spill inwards.

  • Allow a contact time of at least 30 minutes.

  • Wipe the area clean with fresh absorbent pads soaked in the bleach solution, followed by sterile water to remove any bleach residue.

  • All cleanup materials must be disposed of as cytotoxic waste.

Q2: I think I may have been exposed to this compound. What is the emergency procedure?

A2:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • In all cases, seek immediate medical attention and report the exposure to your institution's environmental health and safety office. Provide the medical team with as much information as possible about this compound.

Q3: The this compound powder is not dissolving as expected. Can I heat it?

A3: Do not heat this compound without specific stability data. Heating can cause degradation and potentially aerosolize the compound. Refer to the solubility data below and try alternative solvents or gentle sonication in a contained environment first.

Quantitative Data for this compound (Hypothetical)

PropertyValue
LD50 (Oral, Rat) 5 mg/kg
LD50 (Dermal, Rabbit) 20 mg/kg
Solubility in DMSO >50 mg/mL
Solubility in Ethanol ~10 mg/mL
Solubility in Water <0.1 mg/mL
Recommended Storage -20°C, desiccated, protected from light
Stability in Solution (DMSO) Stable for 24 hours at room temperature

Disclaimer: The quantitative data provided is hypothetical and for illustrative purposes only. Always refer to the manufacturer's specific data sheet for accurate information.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

  • Preparation: Don full PPE and perform all work in a certified Class II BSC.

  • Weighing: Carefully weigh the desired amount of this compound powder into a tared, sterile conical tube. Use anti-static weighing paper and tools.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the conical tube.

  • Dissolution: Cap the tube securely and vortex at a low speed until the powder is fully dissolved. Gentle sonication can be used if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use, light-protected tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store at -20°C.

  • Decontamination: Decontaminate all surfaces and equipment used with a 10% bleach solution, followed by a sterile water rinse.

  • Waste Disposal: Dispose of all contaminated materials as cytotoxic waste.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Experiment cluster_storage Storage PPE Don Full PPE BSC Work in BSC PPE->BSC Weigh Weigh Powder BSC->Weigh Dissolve Dissolve & Aliquot Weigh->Dissolve Decon Decontaminate Surfaces Dissolve->Decon Store Store at -20°C Dissolve->Store Waste Dispose of Waste Decon->Waste

Caption: Workflow for the safe handling of this compound.

Spill_Response Spill Spill Occurs Secure Secure Area & Alert Others Spill->Secure PPE Don Full PPE Secure->PPE Contain Cover with Absorbent Pads PPE->Contain Decon Apply 10% Bleach (30 min) Contain->Decon Clean Wipe Clean Decon->Clean Dispose Dispose as Cytotoxic Waste Clean->Dispose

Caption: Decision tree for responding to a this compound spill.

Hypothetical_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Diastovaricin This compound Diastovaricin->KinaseB

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Diastovaricin I in their experiments.

Frequently Asked questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success from preclinical to clinical settings.[1] Essentially, the observed biological effect might not be due to the modulation of the intended target, but rather an off-target protein.

Q2: How can I determine if the phenotype I observe is a result of an on-target or off-target effect of this compound?

A2: Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. A multi-faceted approach is recommended:

  • Use a structurally related, inactive control compound: This helps to ensure that the observed effects are not due to the chemical scaffold of this compound itself.[1]

  • Employ genetic knockdown or knockout of the intended target: Techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the target protein can be highly informative.[1][2] If the phenotype persists after target removal, it is likely due to an off-target effect.

  • Perform a Cellular Thermal Shift Assay (CETSA): This assay directly measures the engagement of this compound with its target in intact cells by assessing changes in the thermal stability of the protein upon ligand binding.

  • Conduct a dose-response analysis: On-target effects are typically observed at lower concentrations of the compound, while off-target effects often manifest at higher concentrations.

Q3: What are some initial steps I can take to proactively minimize off-target effects in my experimental design?

A3: A well-thought-out experimental design is the first line of defense against off-target effects. Consider the following strategies:

  • Use the lowest effective concentration: Titrate this compound to determine the lowest possible concentration that still elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.

  • Choose a highly selective inhibitor: If available, opt for versions or analogs of this compound that have been characterized as having high selectivity for the intended target.

  • Validate your reagents: Ensure the purity and identity of your this compound stock.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between different cell lines. The expression levels of the on-target or off-target proteins may vary between cell lines.1. Perform quantitative PCR (qPCR) or Western blotting to confirm the expression of the target protein in each cell line. 2. Consider using a cell line with a knockout of the intended target as a negative control.
High cellular toxicity observed at concentrations expected to be effective. The observed toxicity may be an off-target effect and not related to the inhibition of the intended target.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. 2. Compare the cytotoxic effects in cells with and without the target protein (e.g., using knockout cell lines).
Observed phenotype does not match known function of the target protein. The phenotype may be a consequence of this compound interacting with one or more off-target proteins.1. Conduct a kinase profiling screen to identify potential off-target kinases. 2. Use computational tools to predict potential off-target interactions.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound and a related control compound.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
On-Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C800
Off-Target Kinase D>10,000

Table 2: Cellular Activity of this compound vs. Inactive Analog

AssayThis compound (EC50, nM)Inactive Analog (EC50, nM)
On-Target Cellular Assay 50 >50,000
Cell Viability (Cytotoxicity)1,500>50,000

Key Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the time specified by the assay kit manufacturer to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Western Blotting for Target Engagement and Pathway Analysis

Objective: To confirm target engagement by this compound and assess its effects on downstream signaling pathways.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound, an inactive analog, and a vehicle control for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or a downstream signaling protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein of interest or a housekeeping protein like GAPDH or β-actin.

Visualizations

Experimental_Workflow_for_Minimizing_Off_Target_Effects cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Profiling cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Data Interpretation A Determine On-Target Potency (IC50/EC50) C Initial Dose-Response in Cellular Assay A->C B Assess Compound Purity and Identity B->C D Broad Kinase Panel Screen C->D E Use Structurally Related Inactive Control C->E F Computational Off-Target Prediction D->F I Compare Phenotypes: Wild-Type vs. Knockout E->I J Integrate All Data F->J G Genetic Target Knockdown/Knockout (CRISPR/siRNA) G->I H Cellular Thermal Shift Assay (CETSA) H->J I->J K Confirm On-Target Efficacy at Lowest Effective Dose J->K L Identify and Characterize Off-Target Liabilities J->L

Caption: Workflow for minimizing off-target effects.

Signaling_Pathway_Analysis cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor OnTarget On-Target: Kinase A Receptor->OnTarget Downstream1 Downstream Effector 1 OnTarget->Downstream1 Phenotype1 Cellular Phenotype A (On-Target Effect) Downstream1->Phenotype1 OffTarget Off-Target: Kinase B Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype2 Cellular Phenotype B (Off-Target Effect) Downstream2->Phenotype2 Diastovaricin_I This compound Diastovaricin_I->OnTarget Inhibits Diastovaricin_I->OffTarget Inhibits (at higher conc.)

Caption: On-target vs. off-target signaling pathways.

Logical_Relationship_Controls cluster_exp Experimental Controls for Target Validation cluster_conclusion Conclusion Experiment Observe Phenotype with This compound in Wild-Type Cells Control1 No Phenotype with Inactive Analog Experiment->Control1 Control2 Phenotype Abolished in Target Knockout Cells Experiment->Control2 Control3 Phenotype Rescued by Drug-Resistant Target Mutant Experiment->Control3 Conclusion Phenotype is On-Target Control1->Conclusion Control2->Conclusion Control3->Conclusion

Caption: Logic for on-target effect confirmation.

References

Diastovaricin I stability in different solvents and buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Diastovaricin I in various laboratory settings. Below you will find frequently asked questions (FAQs), troubleshooting advice, and generalized experimental protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to prepare this compound solutions fresh for immediate use. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, the solution should be equilibrated to room temperature, and you should ensure no precipitate is present.[1]

Q2: Is there specific data on the stability of this compound in different solvents and buffers?

Currently, detailed quantitative data on the stability of this compound in a wide range of specific solvents and buffers (e.g., half-life, degradation kinetics) is not extensively available in public literature. As a research compound, such specific characterization may not have been widely performed or published. Researchers may need to conduct their own stability studies for their specific experimental conditions.

Q3: What factors can influence the stability of this compound in solution?

The stability of ansamycin (B12435341) antibiotics like this compound can be influenced by several factors, including:

  • pH: Many antibiotics exhibit pH-dependent degradation.[2][3]

  • Temperature: Higher temperatures generally accelerate degradation.[4]

  • Light: Exposure to UV or ambient light can cause photodegradation.

  • Buffer Composition: Certain buffer components can catalyze hydrolysis or other degradation reactions.[5]

  • Presence of Oxidizing or Reducing Agents: These can lead to chemical degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound.[6]

Q4: How can I determine the stability of this compound in my specific experimental buffer?

To determine the stability in a specific buffer, a stability study is recommended. This typically involves incubating the this compound solution under your experimental conditions (e.g., temperature, light exposure) and measuring the concentration of the active compound at various time points using an analytical method like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitate observed in the solution after thawing. The solubility of this compound may be limited in the chosen solvent or buffer, especially at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh solution or using a different solvent system.
Inconsistent experimental results. This could be due to the degradation of this compound in the experimental medium.Prepare fresh solutions for each experiment. If using stored solutions, ensure they have been stored correctly and for no longer than the recommended duration.[1] Consider performing a preliminary stability check in your experimental buffer.
Loss of biological activity. The compound may have degraded due to improper storage or handling, or instability in the assay buffer.Always follow the recommended storage and handling instructions.[1] Run a positive control with a freshly prepared solution to verify the activity.
Color change in the solution. This may indicate degradation of the compound.Discard the solution and prepare a fresh one. Investigate potential causes of degradation, such as exposure to light or incompatible buffer components.

Stability of this compound Solutions: Summary of Recommendations

ConditionRecommendationRationale
Short-Term Storage (Working Solutions) Prepare fresh on the day of use if possible.[1]To minimize degradation and ensure consistent results.
Long-Term Storage Store solutions at -20°C for up to one month.[1]To slow down chemical degradation.
Shipping Stable for ambient temperature shipping.[1]Short-term exposure to ambient temperatures is tolerated.
Handling Equilibrate to room temperature before use and check for precipitates.[1]To ensure the compound is fully dissolved and the concentration is accurate.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer.

Objective: To quantify the degradation of this compound over time under defined conditions.

Materials:

  • This compound

  • Selected solvent or buffer (e.g., PBS, DMSO, cell culture medium)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

  • Calibrated analytical balance and pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the buffer or solvent of interest to the final desired concentration.

    • Prepare a sufficient volume to allow for sampling at all time points.

  • Incubation:

    • Divide the test solution into several aliquots in appropriate vials.

    • Store the vials under the desired experimental conditions (e.g., 4°C, room temperature, 37°C). Protect from light if necessary.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.

    • Immediately analyze the sample by HPLC or freeze it at -80°C for later analysis.

  • HPLC Analysis:

    • Develop an HPLC method to separate this compound from any potential degradation products.

    • Inject the samples and a set of calibration standards.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of this compound remaining versus time to determine the degradation profile.

    • The degradation kinetics can be determined by fitting the data to appropriate kinetic models (e.g., zero-order, first-order).[3][7]

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution prep_test Dilute Stock to Final Concentration in Buffer prep_stock->prep_test incubate Incubate Aliquots at Test Conditions prep_test->incubate Start Experiment sampling Sample at Predetermined Time Points (T0, T1, T2...) incubate->sampling hplc Analyze Samples by HPLC sampling->hplc Analyze Aliquots data_analysis Quantify Peak Area & Calculate Remaining % hplc->data_analysis kinetics Determine Degradation Profile and Kinetics data_analysis->kinetics

References

Technical Support Center: Refining Diastovaricin I Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Diastovaricin I from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a member of the ansamycin (B12435341) class of antibiotics, specifically a naphthoquinone antibiotic.[1] It is a secondary metabolite produced by the bacterium Streptomyces diastatochromogenes.[2]

Q2: What are the general steps for extracting this compound?

A2: The general workflow for extracting this compound from a fermentation culture of Streptomyces diastatochromogenes involves three main stages:

  • Fermentation: Culturing the Streptomyces strain under optimized conditions to maximize the production of this compound.

  • Extraction: Separating the crude this compound from the fermentation broth and mycelium. This typically involves solvent extraction and/or resin adsorption.

  • Purification: Isolating this compound from other co-extracted compounds using chromatographic techniques to achieve a high purity product.

Q3: What are the known physicochemical properties of this compound?

A3: Key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for selecting appropriate extraction and purification methods.

PropertyValue
Molecular FormulaC39H45NO10
Molecular Weight687.8 g/mol
ClassAnsamycin Antibiotic (Naphthoquinone)

Q4: What analytical techniques are suitable for monitoring the presence and purity of this compound during extraction?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the presence and assessing the purity of this compound throughout the extraction and purification process. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification based on its mass-to-charge ratio.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Low Yield of Crude Extract
Symptom Possible Cause Suggested Solution
Low antibacterial activity in the crude extract.Suboptimal Fermentation Conditions: Incorrect media composition, pH, temperature, or aeration can significantly impact the production of secondary metabolites by Streptomyces.[3][4]- Review and optimize fermentation parameters such as nutrient sources (carbon and nitrogen), pH (typically between 6.0 and 7.8 for Streptomyces), and temperature (around 28°C is common for Streptomyces).[3] - Ensure adequate aeration and agitation, as ansamycin biosynthesis is an aerobic process.
Inefficient Extraction from Fermentation Broth: The chosen solvent may not be effectively extracting this compound from the aqueous broth or the mycelium.- Given the naphthoquinone structure, consider using water-immiscible organic solvents like ethyl acetate (B1210297) or n-butanol for liquid-liquid extraction of the fermentation broth. - For extraction from the mycelium, consider a pre-treatment step (e.g., homogenization) followed by extraction with a polar organic solvent like methanol (B129727) or acetone.
Degradation of this compound: Ansamycin antibiotics can be sensitive to pH, light, and temperature, leading to degradation during the extraction process.- Maintain a controlled temperature (e.g., work at 4°C) during extraction. - Protect the sample from direct light. - Buffer the extraction solvents if this compound shows pH sensitivity.
Poor Recovery During Chromatographic Purification
Symptom Possible Cause Suggested Solution
The target compound is not binding to the column during loading.Incorrect Stationary Phase Selection: The polarity of the stationary phase may not be suitable for retaining this compound.- For a naphthoquinone ansamycin like this compound, a normal-phase chromatography on silica (B1680970) gel is a common first step. - Alternatively, reversed-phase chromatography (e.g., C18) can be effective.
Inappropriate Solvent System: The loading solvent may be too strong, causing the compound to elute immediately.- For normal-phase chromatography, start with a non-polar solvent system (e.g., a mixture of chloroform (B151607) and methanol) and gradually increase the polarity. - For reversed-phase chromatography, load the sample in a highly aqueous mobile phase.
The target compound binds to the column but does not elute.Elution Solvent is Too Weak: The solvent system used for elution does not have sufficient polarity to displace this compound from the stationary phase.- For normal-phase chromatography, gradually increase the concentration of the polar solvent (e.g., methanol in a chloroform-methanol mixture). - For reversed-phase chromatography, gradually increase the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol in water).
Co-elution of impurities with this compound.Poor Resolution: The chosen chromatographic conditions are not sufficient to separate this compound from compounds with similar physicochemical properties.- Optimize the gradient elution profile (for both normal and reversed-phase HPLC). - Consider using a different stationary phase with a different selectivity. - Employing multiple, orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase) can significantly improve purity.

Experimental Protocols

General Fermentation Protocol for Streptomyces diastatochromogenes

This protocol provides a general guideline for the fermentation of Streptomyces diastatochromogenes to produce this compound. Optimization may be required for specific strains and equipment.

  • Seed Culture Preparation:

    • Inoculate a suitable seed medium (e.g., containing tryptone, yeast extract, glucose) with a spore suspension or mycelial stock of S. diastatochromogenes.

    • Incubate at 28°C on a rotary shaker at 180-200 rpm for 48-72 hours.

  • Production Fermentation:

    • Inoculate the production medium (e.g., containing soybean meal, bran, soluble starch, and mineral salts) with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation at 28°C with continuous agitation and aeration in a bioreactor.

    • Monitor the fermentation for key parameters such as pH, dissolved oxygen, and biomass.

    • The fermentation is typically carried out for 96 hours or longer, with secondary metabolite production often occurring in the stationary phase.

General Extraction and Initial Purification Protocol
  • Separation of Biomass:

    • After fermentation, separate the mycelium from the culture broth by centrifugation or filtration.

  • Extraction from Culture Broth:

    • Extract the filtered broth three times with an equal volume of ethyl acetate or n-butanol.

    • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Extraction from Mycelium:

    • Homogenize the mycelial cake and extract with methanol or acetone.

    • Filter the extract and concentrate under reduced pressure.

  • Initial Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

    • Pool the fractions containing the target compound and concentrate.

Visualizations

Diastovaricin_I_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of S. diastatochromogenes Fermentation Cultivation in Bioreactor (28°C, 96h) Inoculation->Fermentation Centrifugation Separation of Broth and Mycelium Fermentation->Centrifugation Broth_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Centrifugation->Broth_Extraction Mycelium_Extraction Solvent Extraction of Mycelium (e.g., Methanol) Centrifugation->Mycelium_Extraction Concentration Concentration of Extracts Broth_Extraction->Concentration Mycelium_Extraction->Concentration Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel Fraction_Analysis Fraction Analysis (TLC/HPLC) Silica_Gel->Fraction_Analysis Fraction_Analysis->Silica_Gel Re-chromatography (if needed) Final_Product Pure this compound Fraction_Analysis->Final_Product

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Fermentation Review Fermentation Parameters (Media, pH, Temp, Aeration) Start->Check_Fermentation Check_Extraction Evaluate Extraction Protocol (Solvent Choice, pH) Start->Check_Extraction Check_Purification Analyze Purification Steps (Column Choice, Solvents) Start->Check_Purification Optimize_Fermentation Optimize Fermentation Conditions Check_Fermentation->Optimize_Fermentation Optimize_Extraction Test Alternative Extraction Solvents and Conditions Check_Extraction->Optimize_Extraction Optimize_Purification Optimize Chromatography (Gradient, Stationary Phase) Check_Purification->Optimize_Purification Improved_Yield Improved Yield Optimize_Fermentation->Improved_Yield Optimize_Extraction->Improved_Yield Optimize_Purification->Improved_Yield

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of Diastovaricin I and Other Antitumor Antibiotics: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the antitumor activities of Diastovaricin I and other prominent antitumor antibiotics is currently challenging due to a lack of publicly available quantitative data on this compound. While identified as an ansamycin (B12435341) antibiotic with potential antitumor properties, specific experimental data, such as IC50 values from cytotoxicity assays and detailed signaling pathway information, are not sufficiently documented in accessible research to facilitate a direct and robust comparison against well-established agents.

This compound, isolated from Streptomyces species, is recognized as an antitumor compound and an inducer of Friend mouse erythroleukemia cells.[1] Its chemical structure is known, falling within the ansamycin class of antibiotics which are noted for their antibacterial and antitumor activities.[2][3] However, for a comprehensive and objective comparison as requested, detailed experimental results are essential.

Therefore, this guide will proceed with a detailed comparison of three widely researched and clinically significant antitumor antibiotics: Doxorubicin, Mitomycin C, and Bleomycin. This analysis will adhere to the core requirements of data presentation, experimental protocol detailing, and visualization to provide a valuable resource for researchers, scientists, and drug development professionals.

Comparative Antitumor Activity of Doxorubicin, Mitomycin C, and Bleomycin

The following sections provide a comparative overview of the mechanisms of action and cytotoxic activities of Doxorubicin, Mitomycin C, and Bleomycin against various cancer cell lines.

Mechanism of Action Overview

These antibiotics exhibit distinct mechanisms to induce cancer cell death:

  • Doxorubicin: An anthracycline antibiotic, its primary mechanism involves the intercalation of DNA, leading to the inhibition of topoisomerase II. This action prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.

  • Mitomycin C: This antibiotic functions as an alkylating agent. After intracellular activation, it cross-links DNA, primarily at guanine (B1146940) nucleosides. This cross-linking inhibits DNA synthesis and can lead to single-strand breaks, ultimately triggering apoptosis.

  • Bleomycin: A glycopeptide antibiotic, Bleomycin induces DNA strand breaks. It chelates metal ions, such as iron, and generates free radicals that cleave the phosphodiester bonds of DNA, leading to both single- and double-strand breaks. This damage disrupts DNA integrity and leads to cell cycle arrest and apoptosis.

The generalized signaling pathway for DNA damage-induced apoptosis, a common outcome for these agents, is depicted below.

DNA_Damage_Apoptosis_Pathway Generalized DNA Damage-Induced Apoptosis Pathway cluster_stimulus Antitumor Antibiotics cluster_cellular_response Cellular Response Doxorubicin Doxorubicin DNA_Damage DNA Damage (Intercalation, Alkylation, Strand Breaks) Doxorubicin->DNA_Damage Mitomycin_C Mitomycin C Mitomycin_C->DNA_Damage Bleomycin Bleomycin Bleomycin->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow MTT Assay Experimental Workflow start Start cell_seeding 1. Seed cells in 96-well plate start->cell_seeding adherence 2. Allow cells to adhere overnight cell_seeding->adherence drug_treatment 3. Treat with varying drug concentrations adherence->drug_treatment incubation 4. Incubate for 24-72 hours drug_treatment->incubation mtt_addition 5. Add MTT reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization 7. Solubilize formazan (B1609692) crystals formazan_formation->solubilization absorbance_reading 8. Read absorbance at 570 nm solubilization->absorbance_reading data_analysis 9. Calculate % viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

References

A Comparative Guide: 17-AAG (Tanespimycin) vs. Doxorubicin in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-leukemic properties of the Hsp90 inhibitor 17-AAG (Tanespimycin) and the widely used chemotherapeutic agent doxorubicin (B1662922). Due to the absence of scientific literature on "Diastovaricin I," this guide utilizes 17-AAG, a well-characterized ansamycin (B12435341) antibiotic, as a relevant compound for comparison against doxorubicin. The information presented is based on available preclinical data for each compound.

Executive Summary

This document outlines the mechanisms of action, cytotoxic effects, and impact on cellular processes of 17-AAG and doxorubicin in various leukemia cell lines. While both agents induce apoptosis and cell cycle arrest, their molecular targets and signaling pathways differ significantly. Doxorubicin primarily acts as a DNA intercalating agent and topoisomerase II inhibitor, leading to DNA damage and activation of the p53 pathway. In contrast, 17-AAG functions by inhibiting Heat Shock Protein 90 (Hsp90), leading to the degradation of numerous oncogenic client proteins crucial for leukemia cell survival and proliferation.

Data Presentation: Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for 17-AAG and doxorubicin in various leukemia cell lines.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution as experimental conditions such as cell density, exposure time, and assay methodology can vary between studies, influencing the results.

Table 1: IC50 Values of 17-AAG in Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (nM)Exposure Time (h)Reference
JurkatT-cell Acute Lymphoblastic Leukemia~25-45Not Specified[1]
K562Chronic Myeloid LeukemiaNot SpecifiedNot Specified
MOLM-13Acute Myeloid LeukemiaNot SpecifiedNot Specified
Ba/F3 (BCR-ABL)Pro-B cell line (model for CML)5200Not Specified[1]
Ba/F3 (T315I mutant)Pro-B cell line (model for CML)2300Not Specified[1]
Ba/F3 (E255K mutant)Pro-B cell line (model for CML)1000Not Specified[1]

Table 2: IC50 Values of Doxorubicin in Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (µM)Exposure Time (h)Reference
JurkatT-cell Acute Lymphoblastic Leukemia~0.35 - 0.66Not Specified[2]
JurkatT-cell Acute Lymphoblastic Leukemia0.049 (G2/M arrest)18
K562Chronic Myeloid Leukemia0.031Not Specified
MOLM-13Acute Myeloid Leukemia~0.5 - 1.0 (significant cell death)48
RPMI-8402T-cell Acute Lymphoblastic Leukemia3.424
SUP-B15B-cell Acute Lymphoblastic Leukemia0.2924

Mechanisms of Action

17-AAG (Tanespimycin): Hsp90 Inhibition

17-AAG is a derivative of the ansamycin antibiotic geldanamycin (B1684428) and functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the proper folding, stability, and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation. In leukemia, these client proteins include oncogenic kinases such as BCR-ABL and FLT3, as well as signaling molecules in the PI3K/AKT and JAK/STAT pathways. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, 17-AAG inhibits its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins, ultimately resulting in cell cycle arrest and apoptosis.

Doxorubicin: DNA Damage and Topoisomerase II Inhibition

Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA, thereby disrupting DNA replication and transcription. Doxorubicin also inhibits the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils during replication. This inhibition leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA double-strand breaks. The accumulation of DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and induces apoptosis through both p53-dependent and -independent pathways. Additionally, doxorubicin can generate reactive oxygen species (ROS), which contribute to its cardiotoxic side effects.

Effects on Apoptosis and Cell Cycle

Induction of Apoptosis

Both 17-AAG and doxorubicin are potent inducers of apoptosis in leukemia cells.

  • 17-AAG: The degradation of anti-apoptotic client proteins (e.g., AKT, BCR-ABL) and the subsequent disruption of pro-survival signaling pathways by 17-AAG lead to the activation of the intrinsic apoptotic pathway. This is often characterized by the depolarization of the mitochondrial membrane and activation of caspases.

  • Doxorubicin: Doxorubicin-induced DNA damage activates signaling cascades that converge on the mitochondria to initiate the intrinsic apoptotic pathway. This involves the release of cytochrome c and the activation of caspase-9 and caspase-3. Doxorubicin can also induce apoptosis through the extrinsic pathway by upregulating the expression of Fas/FasL. In Jurkat cells, doxorubicin has been shown to induce apoptosis through both mitochondria-dependent and -independent mechanisms.

Cell Cycle Arrest

Disruption of the cell cycle is a key mechanism by which both drugs inhibit the proliferation of leukemia cells.

  • 17-AAG: By degrading client proteins essential for cell cycle progression, such as cyclin-dependent kinases (CDKs), 17-AAG can induce cell cycle arrest. The specific phase of arrest can be cell-type dependent but is often observed at the G1 or G2/M phase.

  • Doxorubicin: The DNA damage caused by doxorubicin activates cell cycle checkpoints, leading to a prominent arrest in the G2/M phase. This allows time for DNA repair, but if the damage is too severe, the cells are directed towards apoptosis. In some leukemia cell lines, doxorubicin can also induce a G1/S phase arrest.

Signaling Pathway Diagrams

doxorubicin_pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA DSB DNA Double-Strand Breaks DNA->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 CHK1_2 CHK1/CHK2 Activation ATM_ATR->CHK1_2 Bax Bax Activation p53->Bax CDC25 CDC25 Inhibition CHK1_2->CDC25 CDK1 CDK1/Cyclin B Inhibition CDC25->CDK1 G2M G2/M Arrest CDK1->G2M Apoptosis Apoptosis G2M->Apoptosis Mito Mitochondrial Dysfunction Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Doxorubicin's mechanism of action in leukemia cells.

AAG17_pathway AAG17 17-AAG Hsp90 Hsp90 AAG17->Hsp90 Client Oncogenic Client Proteins (e.g., BCR-ABL, FLT3, AKT) Hsp90->Client Degradation Proteasomal Degradation Client->Degradation PI3K PI3K/AKT Pathway Inhibition Degradation->PI3K JAK JAK/STAT Pathway Inhibition Degradation->JAK Proliferation Decreased Proliferation PI3K->Proliferation Survival Decreased Survival JAK->Survival CellCycle Cell Cycle Arrest Proliferation->CellCycle Apoptosis Apoptosis Survival->Apoptosis CellCycle->Apoptosis

Caption: 17-AAG's mechanism of action in leukemia cells.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of 17-AAG and doxorubicin. Specific details may need to be optimized for different cell lines and laboratory conditions.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Leukemia cell lines (e.g., Jurkat, K562, MOLM-13)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well plates

    • 17-AAG and Doxorubicin stock solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Treat the cells with serial dilutions of 17-AAG or doxorubicin for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

mtt_workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cells in 96-well plate b Incubate 24h a->b c Treat with 17-AAG or Doxorubicin b->c d Incubate (24-72h) c->d e Add MTT solution d->e f Incubate 4h e->f g Add solubilization buffer f->g h Read absorbance at 570 nm g->h

Caption: Experimental workflow for the MTT cell viability assay.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated leukemia cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in leukemia cells by treating with 17-AAG or doxorubicin for the desired time.

    • Harvest approximately 1-5 x 10⁵ cells by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain DNA and determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated leukemia cells

    • PBS

    • 70% cold ethanol (B145695)

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest approximately 1 x 10⁶ cells and wash with PBS.

    • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

4. Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.

  • Materials:

    • Treated and untreated leukemia cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Akt, p-Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells in lysis buffer and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Validating the Molecular Target of Diastovaricin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the molecular target of Diastovaricin I, an ansamycin (B12435341) antibiotic. Based on its structural class, this compound is hypothesized to target bacterial RNA polymerase. This document outlines the experimental validation of this hypothesis, compares this compound to other known RNA polymerase inhibitors, and provides detailed experimental protocols and visualizations to support further research.

Introduction to this compound and its Presumed Molecular Target

This compound, also known as 30-Hydroxy-naphthomycin C, is a member of the naphthalenoid ansamycin family of antibiotics. While direct experimental validation of its molecular target is not extensively documented in publicly available literature, its structural similarity to other naphthalenoid ansamycins, such as Rifampicin, strongly suggests that it functions as an inhibitor of bacterial DNA-dependent RNA polymerase (RNAP).[1] This enzyme is responsible for transcribing genetic information from DNA to RNA and is a critical target for antibacterial drugs.[1][2]

Ansamycins are broadly classified based on their aromatic core. Those with a naphthalenoid core, like the rifamycins, typically inhibit bacterial RNA polymerase, whereas those with a benzenoid core, such as geldanamycin, are known inhibitors of Heat Shock Protein 90 (Hsp90).[3][4] Therefore, this guide will proceed under the well-founded assumption that RNA polymerase is the primary molecular target of this compound.

Quantitative Comparison of RNA Polymerase Inhibitors

To provide a context for the potential efficacy of this compound, the following table summarizes the inhibitory activity of well-characterized RNA polymerase inhibitors.

InhibitorClassTarget Organism/EnzymeIC50 / KiMechanism of ActionReference
This compound (Hypothesized) Naphthalenoid AnsamycinBacterial RNA PolymeraseNot AvailablePresumed steric blockade of the elongating RNA transcript.
RifampicinNaphthalenoid AnsamycinE. coli RNA Polymerase~20 nM (EC50)Binds to the β-subunit of RNAP, blocking the path of the elongating RNA chain after 2-3 nucleotides.[5][1]
SorangicinMacrolide PolyetherBacterial RNA PolymeraseNot AvailableBinds to the same pocket as Rifampicin, sterically blocking the elongating RNA transcript.[5][5]
Myxopyroninα-pyrone antibioticE. coli RNA Polymerase~1.5 µMBinds to the "switch region" of RNAP, interfering with the opening of the transcription bubble.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to validate and characterize the inhibition of RNA polymerase by this compound.

In Vitro Transcription Assay

This assay directly measures the enzymatic activity of RNA polymerase and its inhibition by a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (e.g., from E. coli)

  • Linear DNA template with a strong promoter (e.g., T7A1 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • [α-³²P]-UTP or other labeled rNTP for radiolabeling

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT)

  • This compound stock solution (in DMSO)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager

Procedure:

  • Reaction Setup: On ice, prepare a series of reaction mixtures. Each reaction should contain the transcription buffer, rNTPs (including the radiolabeled rNTP), and the DNA template.

  • Inhibitor Addition: Add varying concentrations of this compound to the respective reaction tubes. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Rifampicin).

  • Initiation of Transcription: Add RNA polymerase to each reaction mixture to initiate transcription.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reactions by adding the stop solution.

  • Electrophoresis: Denature the samples by heating and separate the RNA transcripts by size using denaturing PAGE.

  • Visualization and Quantification: Visualize the radiolabeled RNA transcripts using a phosphorimager. Quantify the band intensity for the full-length transcript in each lane.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the real-time binding kinetics and affinity between a ligand (this compound) and a macromolecule (RNA polymerase).

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction of this compound with RNA polymerase.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified bacterial RNA polymerase

  • This compound

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the purified RNA polymerase onto the surface of an SPR sensor chip using a standard coupling method (e.g., amine coupling).

  • Binding Analysis: Prepare a series of dilutions of this compound in the running buffer.

  • Injection: Inject the this compound solutions over the immobilized RNA polymerase surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants (ka and kd) and the dissociation constant (KD).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Bacterial Transcription cluster_1 Inhibition by this compound RNAP RNA Polymerase OpenComplex Open Complex RNAP->OpenComplex forms Promoter Promoter DNA Promoter->RNAP binds Initiation Transcription Initiation OpenComplex->Initiation initiates Elongation RNA Elongation Initiation->Elongation proceeds to Termination Termination Elongation->Termination reaches Diastovaricin_I This compound RNA RNA Transcript Termination->RNA releases Diastovaricin_I->Elongation inhibits

Caption: Bacterial transcription pathway and the proposed point of inhibition by this compound.

G cluster_0 Experimental Workflow: In Vitro Transcription Assay A 1. Prepare reaction mix: - Buffer - rNTPs (with radiolabel) - DNA template B 2. Add varying concentrations of this compound A->B C 3. Initiate reaction with RNA Polymerase B->C D 4. Incubate at 37°C C->D E 5. Stop reaction D->E F 6. Denaturing PAGE E->F G 7. Visualize and Quantify RNA transcripts F->G H 8. Calculate IC50 G->H

Caption: Workflow for the in vitro transcription assay to determine the inhibitory activity of this compound.

G cluster_0 Logical Framework for Target Identification A This compound is an Ansamycin Antibiotic B Ansamycins have two major classes of molecular targets A->B G This compound has a Naphthalenoid Core (30-Hydroxy-naphthomycin C) A->G C Naphthalenoid Ansamycins (e.g., Rifampicin) B->C D Benzenoid Ansamycins (e.g., Geldanamycin) B->D E Target: Bacterial RNA Polymerase C->E H Hypothesis: this compound targets RNA Polymerase C->H F Target: Hsp90 D->F G->H

Caption: Logical deduction of RNA polymerase as the likely molecular target of this compound.

References

The Elusive Structure-Activity Relationship of Diastovaricin I Derivatives: A Comparative Look into the Ansamycin Family

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals interested in the ansamycin (B12435341) class of antibiotics will find a scarcity of specific data on the structure-activity relationships (SAR) of Diastovaricin I and its derivatives. Despite its discovery in 1986 as a new ansamycin antibiotic with potential anti-leukemic and antibacterial properties, detailed studies on its derivatives remain largely unpublished in the public domain.[1][2] This guide, therefore, broadens its scope to provide a comparative analysis of the SAR of the wider ansamycin family, drawing on available experimental data from more extensively studied members to infer potential strategies for the derivatization of this compound.

The ansamycin family of natural products is characterized by a unique ansa-bridge structure, an aliphatic chain that spans an aromatic nucleus.[3][4] These compounds, which include the well-known rifamycins (B7979662) and geldanamycin (B1684428), exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor effects.[3] The structural diversity within this family provides a rich scaffold for medicinal chemistry efforts aimed at improving potency, selectivity, and pharmacokinetic properties.

Comparative Cytotoxicity of Ansamycin Derivatives

While specific cytotoxicity data for this compound derivatives are not available, studies on other ansamycins, such as herbimycin and geldanamycin derivatives, offer valuable insights into their SAR. Modifications to both the ansa-bridge and the aromatic core have been shown to significantly impact their anticancer activity.

For instance, a study on herbimycin derivatives isolated from the marine-derived Streptomyces sp. SCSGAA 0027 demonstrated that modifications to the ansa-chain, including the formation of an additional eight-membered O-heterocycle, resulted in compounds with mild cytotoxicity against several human cancer cell lines. The table below summarizes the reported IC50 values.

CompoundCell Line 1 (IC50 in µM)Cell Line 2 (IC50 in µM)Cell Line 3 (IC50 in µM)Cell Line 4 (IC50 in µM)
Herbimycin H15253042
Herbimycin I22314558
Herbimycin J13192836
Herbimycin K45627186
Divergolide O>100>100>100>100

Note: The specific cell lines were not detailed in the abstract, but the data illustrates the range of activities observed.

These findings suggest that even subtle changes to the macrocyclic structure can lead to significant differences in cytotoxic potency. The general trend observed in ansamycins is that the integrity of the ansa-bridge and specific substitutions on the aromatic ring are crucial for biological activity.

Experimental Protocols

To aid researchers in the evaluation of novel ansamycin derivatives, a standard experimental protocol for determining cytotoxicity is provided below.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound derivatives or other ansamycins) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Postulated Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, many ansamycin antibiotics are known to exert their anticancer effects by inhibiting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation, including various kinases and transcription factors.

The inhibition of Hsp90 by ansamycins leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis. The following diagram illustrates the general Hsp90 inhibition pathway.

Hsp90_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 Hsp90 Chaperone Cycle cluster_2 Ansamycin Intervention cluster_3 Downstream Effects Unfolded/Misfolded Proteins Unfolded/Misfolded Proteins Hsp90 Hsp90 Unfolded/Misfolded Proteins->Hsp90 Binds to Hsp90-Client Complex Hsp90-Client Complex Hsp90->Hsp90-Client Complex Forms complex with client Folded Client Protein Folded Client Protein Hsp90-Client Complex->Folded Client Protein ATP hydrolysis (ADP+Pi) Client Protein Degradation Client Protein Degradation Hsp90-Client Complex->Client Protein Degradation Inhibition of folding Cellular Function Cellular Function Folded Client Protein->Cellular Function ATP ATP ATP->Hsp90-Client Complex Binds to N-terminal domain ADP ADP Ansamycin Ansamycin Ansamycin->Hsp90 Binds to ATP-binding pocket Cell Cycle Arrest Cell Cycle Arrest Client Protein Degradation->Cell Cycle Arrest Apoptosis Apoptosis Client Protein Degradation->Apoptosis

Caption: General mechanism of Hsp90 inhibition by ansamycin antibiotics.

This proposed pathway provides a logical starting point for investigating the mechanism of action of this compound and its derivatives. Researchers could explore their ability to bind to Hsp90, inhibit its ATPase activity, and induce the degradation of known Hsp90 client proteins in cancer cells.

Logical Workflow for SAR Studies of this compound Derivatives

For researchers embarking on the synthesis and evaluation of new this compound analogs, a structured workflow is essential. The following diagram outlines a logical progression from compound synthesis to biological characterization.

SAR_Workflow cluster_0 Compound Generation cluster_1 Initial Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis SAR_Analysis->Synthesis Design new derivatives Mechanism_Study Mechanism of Action Studies SAR_Analysis->Mechanism_Study Animal_Models Animal Models Mechanism_Study->Animal_Models

Caption: A logical workflow for the SAR study of novel this compound derivatives.

References

A Comparative Guide to the Antibacterial Efficacy of Novel Agents and Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the antibacterial efficacy of a novel compound, presented here as the hypothetical "Diastovaricin I," against the established glycopeptide antibiotic, vancomycin (B549263). Due to the absence of published data on this compound, this document serves as a template, outlining the necessary experimental data and protocols for a robust comparative analysis.

Vancomycin: A Benchmark in Antibacterial Therapy

Vancomycin is a critical antibiotic for treating severe infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4][5] Vancomycin binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, which are essential for the formation of the bacterial cell wall. This binding obstructs the transglycosylation and transpeptidation reactions required for peptidoglycan chain elongation and cross-linking, thereby compromising the cell wall's integrity and leading to bacterial cell death.

Quantitative Efficacy Data: A Comparative Framework

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Below is a template for presenting comparative MIC and MBC data for this compound and vancomycin against a panel of clinically relevant Gram-positive bacteria.

Table 1: Comparative Antibacterial Activity of this compound and Vancomycin

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)This compound MBC (µg/mL)Vancomycin MBC (µg/mL)
Staphylococcus aureus (MSSA) ATCC 29213Data not available0.5 - 2Data not available1 - 4
Staphylococcus aureus (MRSA) ATCC 43300Data not available1 - 4Data not available2 - 16
Enterococcus faecalis ATCC 29212Data not available1 - 4Data not available>32
Enterococcus faecium (VRE) ATCC 51559Data not available>256Data not available>256
Streptococcus pneumoniae ATCC 49619Data not available0.25 - 1Data not available0.5 - 2

Experimental Protocols

A standardized methodology is crucial for generating reliable and comparable data. The following are detailed protocols for determining MIC and MBC values.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown on an appropriate agar (B569324) medium. Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent (this compound or vancomycin) is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate also includes a positive control (bacteria with no antibiotic) and a negative control (broth only). The plate is then incubated at 35-37°C for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay.

  • Subculturing: An aliquot (typically 10-100 µL) from each well of the MIC plate that shows no visible growth is subcultured onto an antibiotic-free agar plate.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential tools for illustrating complex biological processes and experimental designs.

MIC_MBC_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay A Prepare serial dilutions of antibiotic C Inoculate microtiter plate wells A->C B Prepare bacterial inoculum (0.5 McFarland) B->C D Incubate for 18-24 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E F Subculture from clear MIC wells onto agar plates E->F Proceed with clear wells G Incubate for 18-24 hours F->G H Determine MBC (≥99.9% killing) G->H

Workflow for MIC and MBC Determination

Vancomycin_MoA cluster_CellWall Bacterial Cell Wall Synthesis Peptidoglycan Peptidoglycan Precursors (with D-Ala-D-Ala termini) Transglycosylase Transglycosylase Peptidoglycan->Transglycosylase Polymerization Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linking CellWall Stable Cell Wall Transpeptidase->CellWall Vancomycin Vancomycin Vancomycin->Peptidoglycan Binds to D-Ala-D-Ala

Mechanism of Action of Vancomycin

Hypothetical_Signaling_Pathway Diastovaricin_I This compound Target_Protein Membrane Target Protein Diastovaricin_I->Target_Protein Binds to Bacterial_Membrane Bacterial Cell Membrane Signal_Cascade Intracellular Signaling Cascade Target_Protein->Signal_Cascade Activates Effector_Protein Effector Protein Signal_Cascade->Effector_Protein Modulates Cellular_Process Essential Cellular Process (e.g., DNA Replication) Effector_Protein->Cellular_Process Inhibition Inhibition

Hypothetical Signaling Pathway for this compound

References

In Vivo Validation of Doxorubicin's Antitumor Effects in Animal Models: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Data on Diastovaricin I

Initial searches for "this compound" did not yield specific results on its in vivo antitumor effects. This suggests that it may be a compound with limited publicly available research data, a novel agent not yet extensively studied in animal models, or a potential misspelling.

To fulfill the core requirements of the user's request for a comparison guide on the in vivo validation of an antitumor agent, this guide will focus on a well-established and extensively researched chemotherapeutic drug, Doxorubicin , as a representative example. Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer treatment for decades, with a vast body of literature on its in vivo efficacy and mechanisms of action.[1]

This guide will provide an objective comparison of Doxorubicin's performance with other alternatives, supported by experimental data, detailed methodologies, and visual diagrams as requested.

For Researchers, Scientists, and Drug Development Professionals

Overview of Doxorubicin's Antitumor Activity

Doxorubicin is a widely used chemotherapeutic agent effective against a broad spectrum of cancers, including breast, ovarian, and colon cancers, as well as soft tissue and bone sarcomas.[1][2] Its primary mechanisms of anticancer activity include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to DNA damage and apoptosis in cancer cells.[3][4]

Comparative Efficacy of Doxorubicin in Preclinical Animal Models

The in vivo antitumor effects of Doxorubicin have been extensively evaluated in various animal models, often in comparison to or in combination with other cytotoxic drugs. The following tables summarize key quantitative data from representative studies.

Table 1: Single-Agent Efficacy of Doxorubicin in a Human Colon Cancer Xenograft Model
Treatment GroupDosageTumor Growth Inhibition (%)Reference
Control (Vehicle)-0[2]
Doxorubicin5 mg/kg45[2]

Data from a study using nude mice bearing established human GEO colon cancer xenografts.

Table 2: Comparative Antitumor Effect of Daunorubicin (a Doxorubicin Analog) and its Conjugates in a Kaposi's Sarcoma Xenograft Model
Treatment GroupTumor Volume Inhibition (%)Tumor Weight Inhibition (%)Reference
Control00[5]
Daunorubicin (Dau)18.667.7[5]
Conjugate 137.716.9[5]
Conjugate 224.845.7[5]

This table showcases the in vivo effects of a related anthracycline and its targeted delivery conjugates, providing a basis for comparison of formulation strategies.

Experimental Protocols for In Vivo Antitumor Studies

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of in vivo findings. Below are representative methodologies for key experiments.

Human Tumor Xenograft Model in Nude Mice
  • Animal Model: Athymic nude mice (nu/nu), typically 6-8 weeks old.

  • Cell Line: Human cancer cell lines (e.g., GEO colon cancer, OVCAR-3 ovarian cancer).

  • Tumor Implantation: Subcutaneous injection of a suspension of 1 x 10^6 to 1 x 10^7 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²) / 2.

  • Drug Administration: Once tumors reach the desired size, animals are randomized into treatment and control groups. Doxorubicin is typically administered intravenously (IV) via the tail vein. Dosages and schedules vary depending on the study design (e.g., 5 mg/kg, once a week for 3 weeks).

  • Endpoint Measurement: The primary endpoint is often tumor growth inhibition. Other endpoints may include body weight changes (to assess toxicity), survival analysis, and ex vivo analysis of tumors (e.g., histology, biomarker expression).

Evaluation of Cardiotoxicity in Animal Models

A major limitation of Doxorubicin is its dose-dependent cardiotoxicity.[1][6]

  • Animal Model: Various animal models are used, including rats and mice.

  • Doxorubicin Administration: Doxorubicin is administered to induce cardiotoxicity, often at cumulative doses that mimic clinical scenarios.

  • Cardiotoxicity Assessment:

    • Echocardiography: To measure cardiac function parameters like ejection fraction and fractional shortening.

    • Histopathology: Examination of heart tissue for signs of damage, such as myocyte vacuolization and fibrosis.

    • Biomarkers: Measurement of cardiac injury markers like troponins in the blood.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental designs is essential for clear communication in research.

Doxorubicin's Proposed Mechanisms of Action

The following diagram illustrates the key signaling pathways involved in Doxorubicin's antitumor effects.

Doxorubicin_Mechanism Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TOP2 Topoisomerase II Dox->TOP2 Inhibition Mito Mitochondria Dox->Mito Disruption DNAdamage DNA Damage DNA->DNAdamage Leads to TOP2->DNAdamage Leads to ROS Reactive Oxygen Species (ROS) Mito->ROS Generation ROS->DNAdamage Damage Membrane Cellular Membranes & Proteins ROS->Membrane Damage Apoptosis Apoptosis DNAdamage->Apoptosis Induces

Caption: Doxorubicin's multifaceted mechanism of action.

General Workflow for In Vivo Antitumor Efficacy Study

The diagram below outlines a typical experimental workflow for assessing the in vivo efficacy of an antitumor agent like Doxorubicin.

in_vivo_workflow start Cancer Cell Culture & Expansion implant Tumor Cell Implantation (e.g., subcutaneous) start->implant growth Tumor Growth to Palpable Size implant->growth random Randomization of Animals growth->random treat Treatment Phase (Doxorubicin vs. Control) random->treat monitor Monitoring (Tumor Volume, Body Weight) treat->monitor endpoint Endpoint Analysis (e.g., Tumor Excision, Survival) monitor->endpoint data Data Analysis & Interpretation endpoint->data

References

Unraveling the Mechanism of Action of Novel Antitumor Ansamycins: A Guide to Genetic Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel therapeutic candidate is a critical step. This guide provides a comparative framework for confirming the mechanism of new antitumor ansamycin (B12435341) antibiotics, with a focus on leveraging genetic studies for target validation. While specific data on Diastovaricin I is not publicly available, this document outlines the established principles and experimental approaches used in the field, employing hypothetical data for illustrative purposes.

The ansamycin class of antibiotics, known for their potent antibacterial and antitumor activities, typically function by inhibiting key cellular processes. A common mechanism for their antibacterial effect is the inhibition of bacterial RNA polymerase. In cancer cells, ansamycins like geldanamycin (B1684428) are known to target Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability of many proteins involved in tumor growth. Confirming the specific target and pathway of a new ansamycin derivative is paramount for its development as a therapeutic agent.

Comparative Analysis of a Hypothetical Antitumor Ansamycin: "Ansamycin X"

To illustrate the process of genetic validation, we will consider a hypothetical novel ansamycin, "Ansamycin X," which has demonstrated potent antitumor activity in preliminary screens. The primary hypothesis is that Ansamycin X, like other ansamycins, inhibits a critical cellular pathway essential for cancer cell survival. Genetic studies are instrumental in pinpointing and validating this target.

Table 1: Comparative Efficacy of Ansamycin X and a Standard-of-Care HSP90 Inhibitor
CompoundCell LineIC50 (nM)Target PathwayGenetic Validation Status
Ansamycin X MCF-7 (Breast Cancer)75Putative HSP90/Client ProteinUnder Investigation
A549 (Lung Cancer)120Putative HSP90/Client ProteinUnder Investigation
Geldanamycin MCF-7 (Breast Cancer)50HSP90/Client ProteinValidated
A549 (Lung Cancer)95HSP90/Client ProteinValidated

Experimental Protocols for Genetic Confirmation

The following are detailed methodologies for key experiments designed to genetically validate the mechanism of action of a novel antitumor ansamycin like Ansamycin X.

Target Knockdown using RNA interference (siRNA)
  • Objective: To determine if the absence of the putative target protein phenocopies the effect of the drug.

  • Methodology:

    • Culture cancer cell lines (e.g., MCF-7) in appropriate media.

    • Transfect cells with siRNA constructs specifically targeting the mRNA of the putative target gene (e.g., HSP90AA1) and a non-targeting control siRNA.

    • After 48-72 hours, assess the knockdown efficiency by Western blot or qRT-PCR.

    • Treat both knockdown and control cells with varying concentrations of Ansamycin X.

    • Measure cell viability using an MTT or similar assay to determine the IC50. A significant shift in IC50 in the knockdown cells would suggest the drug acts on that target.

CRISPR/Cas9-mediated Gene Knockout
  • Objective: To create a cell line completely deficient in the putative target to assess drug efficacy.

  • Methodology:

    • Design and clone guide RNAs (gRNAs) targeting a critical exon of the target gene into a Cas9 expression vector.

    • Transfect the cancer cell line with the CRISPR/Cas9 construct.

    • Select single-cell clones and expand them.

    • Screen clones for successful gene knockout by DNA sequencing and Western blotting.

    • Treat knockout and wild-type cells with Ansamycin X and determine the IC50. A dramatic increase in the IC50 for the knockout cell line would strongly validate the target.

Overexpression of the Target Protein
  • Objective: To investigate if increased levels of the target protein can rescue the cells from the drug's effects.

  • Methodology:

    • Clone the full-length cDNA of the putative target gene into a mammalian expression vector.

    • Transfect the cancer cell line with the overexpression vector or an empty vector control.

    • Confirm overexpression via Western blot.

    • Treat both overexpressing and control cells with Ansamycin X and measure cell viability to determine the IC50. An increased IC50 in the overexpressing cells would indicate that the drug's efficacy is dependent on the level of the target protein.

Visualizing the Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental designs.

Signaling_Pathway Ansamycin_X Ansamycin X HSP90 HSP90 Ansamycin_X->HSP90 Inhibition Client_Proteins Client Proteins (e.g., Akt, Raf-1) HSP90->Client_Proteins Chaperoning Cell_Survival Cell Survival & Proliferation Client_Proteins->Cell_Survival Promotes Experimental_Workflow cluster_0 Genetic Perturbation cluster_1 Drug Treatment & Analysis siRNA siRNA Knockdown of Target Treatment Treat with Ansamycin X siRNA->Treatment CRISPR CRISPR Knockout of Target CRISPR->Treatment Overexpression Overexpression of Target Overexpression->Treatment Viability Cell Viability Assay (IC50) Treatment->Viability Western Western Blot (Protein Levels) Treatment->Western

Safety Operating Guide

Navigating the Safe Disposal of Diastovaricin I: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of Diastovaricin I. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a substance with unknown hazards and to adhere to stringent safety protocols.

Guiding Principle: A Precautionary Approach

Given the lack of specific safety and toxicity data for this compound, it must be handled as a potentially hazardous substance. All disposal procedures should be conducted under the assumption that the compound may possess toxic, mutagenic, or environmentally harmful properties.[1][2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.[3]

Personal Protective Equipment (PPE)

To minimize exposure when handling this compound for disposal, the following personal protective equipment is mandatory:[1][2]

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Standard laboratory coatProtects against contamination of personal clothing.
Respiratory Protection NIOSH/MSHA approved respiratorRecommended if handling powders or creating aerosols.

Disposal Workflow

The following workflow outlines the necessary steps for the safe disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Consult Institutional EHS Guidelines B Don Appropriate PPE A->B C Minimize Dust/Aerosol Generation B->C D Collect Waste in a Labeled, Sealed Container C->D E Segregate from Incompatible Wastes D->E F Store Temporarily in a Designated Hazardous Waste Area E->F G Arrange for Pickup by Approved Waste Disposal Service F->G

Figure 1. General workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

1. Review Institutional Policies: Before initiating any disposal procedures, consult your institution's specific guidelines for chemical and pharmaceutical waste. These protocols are designed to comply with all relevant regulations.

2. Personal Protective Equipment (PPE): Wear the appropriate PPE as detailed in the table above to prevent accidental exposure.

3. Waste Collection:

  • Solid Waste: Carefully sweep up any solid this compound, minimizing dust generation. Place the material into a clearly labeled, sealable container designated for hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should also be placed in the designated hazardous waste container.

  • Solutions: Collect any solutions containing this compound in a sealed, properly labeled waste container. Do not discharge solutions containing this compound into the sewer system.

4. Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." Include any other components of the waste mixture.

5. Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

6. Final Disposal: Arrange for the disposal of the waste through your institution's approved hazardous waste disposal contractor. Do not attempt to dispose of this material in the regular trash or down the drain.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material to contain the substance.

  • Cleanup: Carefully collect the absorbed material and any contaminated soil or surfaces using spark-proof tools and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS office immediately.

References

Personal protective equipment for handling Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Diastovaricin I. As a research compound with antibiotic and antitumor properties, this compound should be handled with the utmost care, following protocols for cytotoxic agents to minimize exposure risk. The following procedural guidance is based on best practices for handling potent, biologically active compounds in a laboratory setting.

Hazard Communication

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as an antitumor antibiotic isolated from Streptomyces sp. indicates that it should be treated as a hazardous compound with potential cytotoxic, mutagenic, and teratogenic effects. All personnel must be trained on the potential hazards and the procedures outlined in this guide before handling the substance.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Handling solid compound (weighing, aliquoting) Double chemotherapy-tested gloves, disposable gown, N95 or higher respirator, safety goggles with side shields or a face shield.[1]
Preparing solutions Double chemotherapy-tested gloves, disposable gown, N95 or higher respirator, safety goggles with side shields or a face shield. All work should be conducted in a certified chemical fume hood or biological safety cabinet.
Administering to cell cultures or animals Double chemotherapy-tested gloves, disposable gown, safety goggles.
Handling contaminated waste Double chemotherapy-tested gloves, disposable gown, safety goggles.[2]
Cleaning spills Double chemotherapy-tested gloves, disposable gown, N95 or higher respirator, safety goggles with side shields or a face shield, and shoe covers.[1]

Note: Gloves should be changed immediately if they become contaminated.[3] All disposable PPE should be considered contaminated waste and disposed of accordingly.

Engineering Controls

To minimize the risk of aerosol generation and environmental contamination, specific engineering controls are mandatory when handling this compound.

Task Engineering Control
Handling of powdered this compound All manipulations must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration to prevent inhalation of particles.
Preparation of solutions A certified Class II BSC or a chemical fume hood should be used. The work surface should be covered with a disposable, absorbent, plastic-backed pad.[3]
Storage This compound should be stored in a clearly labeled, sealed container in a designated, secure area with restricted access.[4]

Spill Management

Immediate and appropriate response to a spill is critical to prevent exposure and contamination. A spill kit specifically for cytotoxic drugs should be readily available in any area where this compound is handled.

Spill Response Workflow:

Spill_Response_Workflow cluster_Preparation Immediate Actions cluster_Containment Spill Containment cluster_Cleanup Cleanup and Decontamination cluster_PostCleanup Post-Spill Procedures Alert Alert others in the area Secure Secure the area and restrict access Alert->Secure Don_PPE Don appropriate PPE from the spill kit Secure->Don_PPE Cover_Liquid Cover liquid spill with absorbent pads Don_PPE->Cover_Liquid For liquid spills Dampen_Solid Gently cover solid spill with wetted absorbent pads to avoid raising dust Don_PPE->Dampen_Solid For solid spills Clean Clean the area from the outer edge towards the center Cover_Liquid->Clean Dampen_Solid->Clean Decontaminate Decontaminate the area with an appropriate cleaning solution (e.g., 70% ethanol), followed by a second cleaning Clean->Decontaminate Dispose_Waste Place all contaminated materials into a cytotoxic waste container Decontaminate->Dispose_Waste Remove_PPE Remove PPE and dispose of it as cytotoxic waste Dispose_Waste->Remove_PPE Wash_Hands Wash hands thoroughly with soap and water Remove_PPE->Wash_Hands Document Document the spill and the response actions taken Wash_Hands->Document

Caption: Workflow for the safe cleanup of a this compound spill.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste Type Disposal Procedure
Unused solid compound and solutions Must be disposed of as hazardous chemical waste. Do not discharge down the drain.
Contaminated labware (e.g., pipette tips, tubes) Place in a designated, sealed, and clearly labeled cytotoxic waste container.[2][5]
Contaminated PPE (gloves, gowns, etc.) Place in a designated, sealed, and clearly labeled cytotoxic waste container.[2]
Contaminated sharps (needles, scalpels) Dispose of in a puncture-resistant, clearly labeled cytotoxic sharps container.[5]

Cytotoxic waste is typically incinerated at high temperatures by a specialized waste management service.[6][7]

Emergency Procedures

In the event of an accidental exposure, immediate action is required to minimize harm.

Type of Exposure Immediate First Aid
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

All exposure incidents must be reported to the appropriate institutional safety officer and documented.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent antitumor antibiotic, this compound, ensuring a safe laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.